Quinidine N-oxide
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
70116-00-6 |
|---|---|
Formule moléculaire |
C20H24N2O3 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(S)-[(2R,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-,22?/m0/s1 |
Clé InChI |
WVDIZKMXQMCCAA-CNWBUJQCSA-N |
SMILES isomérique |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@+]3(C[C@@H]4C=C)[O-])O |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Apparence |
Assay:≥95%A solid |
Synonymes |
(9S)-6’-Methoxycinchonan-9-ol 1-Oxide; Quinidine 1-Oxide; |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Quinidine N-oxide: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinidine N-oxide is a primary metabolite of the antiarrhythmic drug quinidine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies. While considered pharmacologically inactive, understanding its characteristics is crucial for comprehensive pharmacokinetic and metabolic studies of quinidine. This document summarizes key quantitative data in structured tables and provides detailed experimental protocols for its synthesis and analysis. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding.
Chemical Structure and Identification
This compound is the product of the oxidation of the nitrogen atom in the quinuclidine ring of quinidine. Its chemical identity is well-established and characterized by the following identifiers.
| Identifier | Value |
| IUPAC Name | (1R,2R,4S,5R)-2-[(S)-hydroxy(6-methoxyquinolin-4-yl)methyl]-5-vinylquinuclidine 1-oxide[1] |
| CAS Number | 70116-00-6[2][3] |
| Molecular Formula | C₂₀H₂₄N₂O₃[2][3] |
| SMILES | C=C[C@@H]1C[N@+]2(CC[C@H]1C[C@H]2--INVALID-LINK--c3ccnc4ccc(cc34)OC)[O-] |
| InChI | InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22+/m0/s1[2] |
Physicochemical and Pharmacological Properties
A summary of the known physicochemical and pharmacological properties of this compound is presented below.
Table 2.1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 340.42 g/mol | [3][4] |
| Appearance | Off-White Solid | [5] |
| Melting Point | 173-176°C (for Quinidine 1'-Oxide) | [6] |
| Solubility | Soluble in DMSO and Methanol. | [2][4] |
| Purity (by HPLC) | ≥95% | [2][4] |
| Storage | 2-8°C or -20°C for long-term storage. | [2][4] |
Table 2.2: Pharmacological Properties of this compound
| Property | Description | Source |
| Biological Activity | Pharmacologically inactive metabolite of quinidine. | [2][7] |
| Metabolism | Formed from quinidine via hepatic metabolism, primarily by the cytochrome P450 enzyme CYP3A4. | [2] |
| Pharmacokinetics | In healthy subjects, it exhibits a short elimination half-life of approximately 2.5 hours. | [7] |
| Clinical Significance | Does not appear to contribute to the antiarrhythmic or proarrhythmic effects of quinidine. | [7][8] |
Metabolism of Quinidine to this compound
Quinidine undergoes extensive metabolism in the liver, with the formation of this compound being a significant pathway. This metabolic process is primarily mediated by the cytochrome P450 system.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - CAS - 70116-00-6 | Axios Research [axios-research.com]
- 4. allmpus.com [allmpus.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. usbio.net [usbio.net]
- 7. Kinetics and dynamics of quinidine-N-oxide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quinidine N-oxide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and analysis, and illustrates its metabolic pathway.
Core Data Summary
A compilation of essential quantitative data for this compound is presented below, offering a ready reference for researchers.
| Property | Value | Reference |
| CAS Number | 70116-00-6 | [1][2][3][4] |
| Molecular Formula | C₂₀H₂₄N₂O₃ | [1][2][3][4] |
| Molecular Weight | 340.42 g/mol | [2][3][4] |
| Formal Name | 6'-methoxy-cinchonan-9S-ol 1-oxide | [1] |
| Synonyms | (9S)-6'-Methoxycinchonan-9-ol 1-Oxide; Quinidine 1-Oxide | [4] |
| Purity (by HPLC) | ≥95% | [1][2] |
| Formulation | A solid | [1] |
| Solubility | Soluble in DMSO and Methanol | [1][2] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
| Volume of Distribution (Vdss) in dogs | 1.03 ± 0.21 L/kg | [5] |
| Clearance in dogs | 0.065 ± 0.012 L/min | [5] |
| Terminal Half-life in dogs | 316 ± 69 min | [5] |
Metabolic Pathway of Quinidine to this compound
Quinidine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of this compound is a significant metabolic route.
Caption: Metabolic conversion of quinidine to its N-oxide metabolite.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, crucial for researchers in the field.
Synthesis of this compound (Adapted from Quinine N-oxide Synthesis)
This protocol is adapted from a reported synthesis of quinine N-oxide and can be applied to quinidine due to their structural similarity.
Materials:
-
Quinidine
-
Acetone
-
Water
-
Ozone generator
-
Oxygen or Nitrogen gas
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Methanol
-
Acetone
Procedure:
-
Prepare a solution of quinidine in a 95:5 mixture of acetone and water.
-
Cool the solution to a temperature between -12°C and 0°C.
-
Bubble ozone through the solution at a low flow rate. Monitor the reaction progress by observing the color change of the solution to a pale yellow.
-
Once the reaction is complete, stream oxygen or nitrogen gas through the reaction mixture to remove any remaining ozone.
-
Dilute the reaction mixture with water and extract three times with dichloromethane.
-
Collect the organic phases and dry over magnesium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
Purify the product using appropriate chromatographic techniques. Monitor the purification by TLC using a 1:1 mixture of methanol and acetone as the mobile phase.
Analysis of this compound in Biological Samples by HPLC
This method is designed for the quantification of this compound in plasma and urine.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reversed-phase C18 column
-
Acetonitrile
-
Ammonium formate
-
Ortho-phosphoric acid
-
Chloroform
-
Sodium hydroxide (1 M)
-
Methanol
-
Centrifuge
Sample Preparation (Plasma):
-
To 250 µL of plasma, add an appropriate internal standard.
-
Add 1 mL of 1 M NaOH and vortex for 5 seconds.
-
Extract the mixture with 5 mL of chloroform by mechanical tumbling for 30 minutes.
-
Centrifuge the mixture at 1,000 g for 30 minutes.
-
Transfer the chloroform phase to a clean tube and evaporate to dryness at 37°C.
-
Reconstitute the residue in 100 µL of methanol.
-
Inject a suitable volume onto the HPLC column.
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.05 M ammonium formate and acetonitrile (e.g., 93.5:6.5, v/v), with the pH adjusted to 2.0 with ortho-phosphoric acid.
-
Flow Rate: As appropriate for the column dimensions (e.g., 4 ml/min).
-
Detection: Fluorescence detection with excitation at 340 nm and emission at 425 nm.
In Vitro Formation of this compound using Human Liver Microsomes
This protocol allows for the study of the enzymatic formation of this compound.
Materials:
-
Human liver microsomes
-
Quinidine
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)
-
Potassium phosphate buffer
-
HPLC system as described above
Procedure:
-
Prepare an incubation mixture containing human liver microsomes, quinidine, and the NADPH regenerating system in potassium phosphate buffer.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C for a specified time.
-
Terminate the reaction by adding a suitable quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant for the presence of this compound using the HPLC method described previously.
Experimental Workflow for In Vitro Metabolism Study
The following diagram illustrates a typical workflow for investigating the in vitro metabolism of quinidine to this compound.
Caption: Workflow for in vitro metabolism of quinidine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. allmpus.com [allmpus.com]
- 3. This compound - CAS - 70116-00-6 | Axios Research [axios-research.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Pharmacokinetics and pharmacodynamics of quinidine and its metabolite, quinidine-N-oxide, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Metabolism of Quinidine to Quinidine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo metabolism of the antiarrhythmic drug quinidine to its metabolite, quinidine N-oxide. The document summarizes key quantitative data, details experimental protocols for its study, and illustrates the metabolic pathway involved.
Metabolic Pathway of Quinidine N-Oxidation
Quinidine undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system. The formation of this compound is catalyzed predominantly by CYP3A4.[1][2] While other minor pathways may exist, CYP3A4 is recognized as the principal enzyme responsible for this specific metabolic conversion in humans.[2] In vitro studies have demonstrated that inhibition of CYP3A4 significantly reduces the formation of this compound.[1]
Caption: Metabolic conversion of quinidine to this compound, primarily catalyzed by CYP3A4.
Quantitative Data
The following tables summarize the key pharmacokinetic and enzymatic kinetic parameters for the in vivo metabolism of quinidine to this compound in humans.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Healthy Human Subjects
| Parameter | Mean Value (± SD) | Reference |
| Elimination Half-Life (t½) | 2.5 ± 0.28 hours | [3] |
| Renal Clearance | 1.3 ± 0.3 L/hr | [3] |
| Percentage of Dose Recovered Unchanged in Urine (up to 12 hours) | 13.9% ± 3.7% | [3] |
| Volume of Distribution (Vm) | 0.068 ± 0.020 L/kg | [4] |
| Formation Rate Constant (kmf) from Quinidine | 0.00012 ± 0.00003 min⁻¹ | [4] |
| Elimination Rate Constant (kmu) | 0.0063 ± 0.0008 min⁻¹ | [4] |
Table 2: In Vitro Enzymatic Kinetic Parameters for this compound Formation in Human Liver Microsomes
| Parameter | Mean Value | Reference |
| Michaelis-Menten Constant (Km) | 76.1 µM | [2] |
| Maximum Velocity (Vmax) | 15.9 nmol/mg/h | [2] |
| Intrinsic Clearance (Vmax/Km) | 0.03 ml/mg/h | [2] |
Experimental Protocols
This section details a representative experimental protocol for the in vivo and in vitro study of quinidine metabolism to this compound, synthesized from methodologies described in the cited literature.[2][3][4][5]
In Vivo Human Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of quinidine and its metabolite, this compound, in healthy human subjects.
Study Design:
-
Subjects: Healthy male and female volunteers (n=5), aged 18-55 years, with a Body Mass Index (BMI) between 18.5 and 30 kg/m ².
-
Inclusion Criteria: Normal health status as determined by medical history, physical examination, and clinical laboratory tests.
-
Exclusion Criteria: History of cardiovascular, hepatic, or renal disease; use of any prescription or over-the-counter medications for two weeks prior to the study.
-
Dosing: Subjects receive a single oral dose of 3 to 15 mg of this compound or a prolonged intravenous infusion of quinidine.
-
Sample Collection: Blood samples are collected at predose and at specified time points up to 48 hours post-dose. Urine is collected for 12 hours.
-
Sample Processing: Plasma is separated from blood samples by centrifugation and stored at -20°C until analysis. Urine samples are also stored frozen.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and water containing 0.05 M ammonium acetate, buffered to a specific pH (e.g., pH 2.0 with phosphoric acid).
-
Extraction Procedure: Plasma samples (250 µL) are alkalinized with 1 M NaOH, and the analytes are extracted with an organic solvent mixture such as ether-dichloromethane-isopropanol (6:4:1). The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection.
-
Detection: Fluorescence detection with excitation at 340 nm and emission at 425 nm.
-
Quantification: A standard curve is generated using known concentrations of quinidine and this compound.
Caption: Workflow for an in vivo human pharmacokinetic study of this compound.
In Vitro Human Liver Microsome Study
Objective: To determine the enzymatic kinetics of this compound formation in human liver microsomes.
Methodology:
-
Materials: Pooled human liver microsomes, quinidine, NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and phosphate buffer.
-
Incubation: Quinidine (at various concentrations) is incubated with human liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Reaction Termination: The reaction is stopped at specific time points by adding a quenching solvent such as ice-cold acetonitrile.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analytical Method: The concentration of this compound is determined by a validated HPLC or LC-MS/MS method.
-
Data Analysis: The rates of metabolite formation are plotted against substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax values.
Caption: Workflow for an in vitro study of quinidine N-oxidation in human liver microsomes.
References
- 1. Enzymatic Activities of CYP3A4 Allelic Variants on Quinine 3-Hydroxylation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and dynamics of quinidine-N-oxide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of quinidine and three of its metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of quinidine and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Quinidine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), presents detailed experimental protocols from key studies, and visualizes relevant biological and experimental processes.
Executive Summary
This compound is a significant metabolite of quinidine, formed through hepatic N-oxidation. While its pharmacological activity is considerably less potent than its parent compound, understanding its pharmacokinetic profile is crucial for a complete characterization of quinidine's disposition in the body. Studies in both humans and canines have demonstrated that this compound has a shorter elimination half-life and a smaller volume of distribution compared to quinidine. Its primary route of elimination is via renal excretion. The following sections provide an in-depth analysis of its pharmacokinetic parameters, the methodologies used for their determination, and the metabolic pathways involved.
Pharmacokinetic Parameters
The pharmacokinetic properties of this compound have been investigated in both human and animal models. The quantitative data from these studies are summarized below.
Human Pharmacokinetic Data
A study in healthy human subjects following single oral doses of this compound provided the following key parameters.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Subjects [1]
| Parameter | Mean Value (± SD) | Units |
| Elimination Half-Life (t½) | 2.5 (± 0.28) | hours |
| Renal Clearance (CLr) | 1.3 (± 0.3) | L/hr |
| Unchanged Drug in Urine (12h) | 13.9 (± 3.7) | % of dose |
| Free Fraction in Serum | 3.3 (± 0.83) | % |
Another study determined the disposition parameters of this compound following intravenous infusion of the parent drug, quinidine.
Table 2: Disposition Parameters of this compound Following Intravenous Quinidine Infusion in Humans [2]
| Parameter | Mean Value (± SD) | Units |
| Formation Rate Constant (kmf) | 0.00012 (± 0.00003) | min⁻¹ |
| Volume of Distribution (Vm) | 0.068 (± 0.020) | L/kg |
| Elimination Rate Constant (kmu) | 0.0063 (± 0.0008) | min⁻¹ |
Preclinical Pharmacokinetic Data (Beagle Dogs)
Intravenous infusion studies in beagle dogs have also been conducted to compare the pharmacokinetics of this compound to its parent drug.
Table 3: Pharmacokinetic Parameters of this compound in Beagle Dogs [3]
| Parameter | Mean Value (± SD) | Units |
| Steady-State Volume of Distribution (Vdss) | 1.03 (± 0.21) | L/kg |
| Clearance (CL) | 0.065 (± 0.012) | L/min |
| Terminal Half-Life (t½) | 316 (± 69) | minutes |
| Unchanged Drug in Urine | 77 | % |
Metabolism and Biological Pathways
This compound is a product of the hepatic metabolism of quinidine. The primary enzyme responsible for the metabolism of quinidine to its major metabolite, 3-hydroxyquinidine, is Cytochrome P450 3A4 (CYP3A4).[4][5][6] While the specific enzyme for N-oxidation is not as clearly defined in the provided literature, it is a recognized metabolic pathway alongside hydroxylation and O-demethylation.
Caption: Metabolic pathway of Quinidine to its major metabolites.
Experimental Protocols
The characterization of this compound's pharmacokinetic profile relies on robust analytical and experimental methodologies.
Human Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound after single oral doses in healthy subjects.[1]
-
Subjects: Four healthy male volunteers.
-
Administration: Single oral doses of 3 to 15 mg of this compound.[1]
-
Sample Collection: Blood and urine samples were collected at various time points.
-
Analytical Method: Concentrations of this compound in serum and urine were determined by a specific and sensitive high-performance liquid chromatography (HPLC) assay.[1][7]
-
Pharmacokinetic Analysis: Serum concentration-time data were analyzed to calculate key pharmacokinetic parameters including elimination half-life, renal clearance, and volume of distribution.
Preclinical (Canine) Study Protocol
Objective: To compare the pharmacokinetics of Quinidine and this compound in beagle dogs.[3]
-
Subjects: Three beagle dogs.
-
Administration: Separate intravenous infusions of quinidine and this compound were administered to each dog.[3]
-
Sample Collection: Plasma and urine samples were collected.
-
Analytical Method: Plasma and urine samples were analyzed to determine the concentrations of the administered compound.
-
Pharmacokinetic Analysis: The plasma concentration-time data were used to determine compartment-independent pharmacokinetic parameters, including steady-state volume of distribution (Vdss), clearance, and terminal half-life.[3]
Caption: General experimental workflow for a pharmacokinetic study.
Pharmacodynamic Considerations
Studies in both humans and dogs have indicated that this compound possesses significantly less pharmacological activity compared to its parent drug, quinidine.[1][3] In healthy human subjects, no systematic changes in the heart rate-corrected QT interval were observed at concentrations up to 500 ng/ml.[1] In beagle dogs, quinidine was found to be approximately three to four times more potent than the N-oxide metabolite in prolonging the QT interval.[3] Consequently, at the plasma concentrations typically observed after quinidine administration, this compound is not expected to contribute significantly to the overall pharmacodynamic effect.[3]
Conclusion
The pharmacokinetic profile of this compound is characterized by rapid elimination and a limited volume of distribution. Although it is a notable metabolite of quinidine, its low pharmacological activity suggests a minimal contribution to the therapeutic or toxic effects of the parent drug. The data and protocols summarized in this guide provide a foundational understanding for researchers and professionals in the field of drug development and pharmacology.
References
- 1. Kinetics and dynamics of quinidine-N-oxide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of quinidine and three of its metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of quinidine and its metabolite, quinidine-N-oxide, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and elimination of quinine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and this compound in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinidine oxidative metabolism. Identification and biosynthesis of quinidine 10,11-dihydrodiol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Activity of Quinidine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinidine, a class Ia antiarrhythmic agent, undergoes extensive hepatic metabolism, giving rise to several metabolites. Among these, Quinidine N-oxide has been a subject of investigation to determine its contribution to the parent drug's therapeutic and toxic effects. This technical guide provides a comprehensive overview of the biological activity of this compound, consolidating available quantitative data, outlining experimental methodologies, and visualizing key metabolic and experimental processes. The evidence to date suggests that this compound possesses minimal pharmacological activity compared to quinidine and its other major metabolite, 3-hydroxyquinidine. However, some studies indicate a potential for electrophysiological effects under specific experimental conditions, warranting further investigation.
Introduction
Quinidine has a long history in the management of cardiac arrhythmias. Its clinical efficacy is, however, paralleled by a narrow therapeutic index and the potential for significant adverse effects. The biotransformation of quinidine in the liver results in the formation of multiple metabolites, including 3-hydroxyquinidine, 2'-oxoquinidinone, and this compound.[1] Understanding the biological activity of these metabolites is crucial for a complete comprehension of quinidine's pharmacology and toxicology. This guide focuses specifically on this compound, synthesizing the current knowledge of its formation, pharmacokinetic profile, and pharmacological effects.
Metabolism and Formation of this compound
Quinidine is primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver, with CYP3A4 being the principal isoform involved in its oxidative metabolism.[2][3] The formation of this compound is a result of the N-oxidation of the quinuclidine nitrogen atom.
Below is a diagram illustrating the metabolic pathway of quinidine, highlighting the formation of its major metabolites.
Caption: Metabolic pathway of quinidine to its major metabolites.
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of this compound have been investigated in both humans and canines. The available data are summarized in the tables below for ease of comparison.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value (mean ± SD) | Study Population | Reference |
| Elimination Half-Life (t½) | 2.5 ± 0.28 hours | 4 healthy subjects | [4] |
| Renal Clearance (CLr) | 1.3 ± 0.3 L/hr | 4 healthy subjects | [4] |
| Fraction excreted unchanged in urine | 13.9 ± 3.7 % | 4 healthy subjects | [4] |
| Free Fraction in Serum | 3.3 ± 0.83 % | 4 healthy subjects | [4] |
| Formation Rate Constant (kmf) | 0.00012 ± 0.00003 min⁻¹ | 5 healthy volunteers | [5] |
| Volume of Distribution (Vm) | 0.068 ± 0.020 L/kg | 5 healthy volunteers | [5] |
| Elimination Rate Constant (kmu) | 0.0063 ± 0.0008 min⁻¹ | 5 healthy volunteers | [5] |
Table 2: Pharmacokinetic Parameters of Quinidine and this compound in Beagle Dogs
| Parameter | Quinidine (mean ± SD) | This compound (mean ± SD) | Reference |
| Volume of Distribution (Vdss) | 4.78 ± 1.11 L/kg | 1.03 ± 0.21 L/kg | [6] |
| Clearance (CL) | 0.074 ± 0.047 L/min | 0.065 ± 0.012 L/min | [6] |
| Terminal Half-Life (t½) | 720 ± 343 min | 316 ± 69 min | [6] |
| Unchanged in Urine | 29% | 77% | [6] |
Biological Activity and Pharmacodynamics
The biological activity of this compound has been a subject of debate, with studies yielding conflicting results.
Cardiovascular Effects
Several studies have investigated the cardiac electrophysiological effects of this compound, with most concluding that it has minimal to no activity compared to the parent compound.
-
Human Studies: In a study with healthy subjects, no systematic changes in the heart rate-corrected QT interval (QTc) were observed with this compound concentrations up to 500 ng/ml.[4]
-
In Vitro Studies (Animal Models):
-
An investigation using an isolated rat heart preparation to study reperfusion arrhythmias found no definite pharmacological activity for this compound at concentrations up to 16 mg/l.[7]
-
In a study on canine Purkinje fibers using standard microelectrode techniques, this compound did not cause a depression of the maximum upstroke velocity of the action potential (Vmax) at a short basic cycle length (BCL) of 300 msec, unlike quinidine and other metabolites. However, it did produce a significant prolongation of the action potential duration at 90% repolarization (APD90) at a long BCL of 4000 msec.[8] This suggests that under conditions of slow heart rates, this compound might exert some electrophysiological effects.
-
Another study in beagle dogs concluded that quinidine was approximately three to four times more active than the N-oxide at similar plasma concentrations in prolonging the QT-interval.[6]
-
Table 3: Comparative Electrophysiological Effects of Quinidine and its Metabolites in Canine Purkinje Fibers (10 µM)
| Compound | Vmax Depression at BCL 300 msec | APD90 Prolongation at BCL 4000 msec | Reference |
| Quinidine | Significant | Significant | [8] |
| 3-Hydroxyquinidine | Significant | Significant | [8] |
| This compound | No significant change | Significant | [8] |
| O-desmethylquinidine | Significant | Significant | [8] |
| 2'-oxoquinidinone | Significant | Significant | [8] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the provided information, the general methodologies are outlined below.
In Vitro Electrophysiology on Canine Purkinje Fibers
This experimental setup is designed to assess the direct effects of a compound on the electrical properties of cardiac cells.
Methodology Outline:
-
Tissue Preparation: Purkinje fibers are dissected from the hearts of healthy dogs.
-
Mounting: The fibers are mounted in a tissue bath and superfused with a physiological salt solution (e.g., Tyrode's solution) at a controlled temperature and pH.
-
Electrode Impalement: Standard glass microelectrodes filled with a conducting solution (e.g., 3 M KCl) are used to impale individual cells to measure transmembrane action potentials.
-
Stimulation: The fibers are stimulated at varying basic cycle lengths (BCLs) to mimic different heart rates.
-
Data Acquisition: Action potential parameters, including the maximum upstroke velocity (Vmax) and action potential duration at 90% repolarization (APD90), are recorded before and after the application of the test compound (e.g., this compound at 10 µM).[8]
Caption: General workflow for an in vitro electrophysiology study.
Isolated Rat Heart Model of Reperfusion Arrhythmia
This ex vivo model is used to evaluate the antiarrhythmic potential of a compound in the context of ischemia-reperfusion injury.
Methodology Outline:
-
Heart Isolation: The heart is excised from an anesthetized rat and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with a buffered physiological solution (e.g., Krebs-Henseleit solution) to maintain viability.
-
Ischemia Induction: Global ischemia is induced by stopping the perfusion for a defined period.
-
Reperfusion: Perfusion is restored, which typically induces arrhythmias such as ventricular tachycardia and fibrillation.
-
Drug Administration: The test compound (e.g., this compound) is added to the perfusate before the ischemic period to assess its ability to prevent or reduce the incidence and duration of reperfusion-induced arrhythmias.[7]
Determination of this compound Concentrations
The quantification of this compound in biological matrices (serum, urine) is typically performed using High-Performance Liquid Chromatography (HPLC).
Methodology Outline:
-
Sample Preparation: Extraction of the analyte from the biological matrix (e.g., liquid-liquid extraction or solid-phase extraction).
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18). A mobile phase is used to separate the components of the mixture.
-
Detection: A detector (e.g., UV or fluorescence) is used to identify and quantify the analyte as it elutes from the column.[4]
Signaling Pathways
Currently, there is no specific signaling pathway that has been identified to be directly and significantly modulated by this compound. Its biological effects, when observed, are likely due to a weak interaction with the same ion channels targeted by its parent compound, quinidine, rather than the activation or inhibition of a distinct signaling cascade.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In vitro stimulation of warfarin metabolism by quinidine: increases in the formation of 4'- and 10-hydroxywarfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term in vitro recording of cardiac action potentials on microelectrode arrays for chronic cardiotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of quinidine and three of its metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Mechanism of Action of Quinidine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinidine, a Class IA antiarrhythmic agent, has a long history in the management of cardiac arrhythmias. Its therapeutic and proarrhythmic effects are a consequence of complex interactions with multiple cardiac ion channels. Furthermore, quinidine is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to several pharmacologically active metabolites that contribute to its overall clinical effect. This technical guide provides an in-depth exploration of the mechanism of action of quinidine and its principal metabolites, focusing on their electrophysiological properties, quantitative effects on cardiac ion channels, and the experimental methodologies used to elucidate these actions. Detailed signaling pathways, metabolic conversions, and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Quinidine, a stereoisomer of quinine, exerts its antiarrhythmic effects by modulating the electrical activity of the heart.[1] It is classified as a Class IA antiarrhythmic drug, characterized by its ability to block the fast inward sodium current (INa) and prolong the cardiac action potential duration (APD).[1][2] The clinical use of quinidine has been tempered by its potential for proarrhythmic effects, most notably Torsades de Pointes, which is linked to its blockade of the rapid component of the delayed rectifier potassium current (IKr), carried by the hERG channel.[2]
The biotransformation of quinidine results in several metabolites, with 3-hydroxyquinidine, quinidine-N-oxide, 2'-oxoquinidinone, and O-desmethylquinidine being the most significant.[3] Notably, 3-hydroxyquinidine, the major metabolite, possesses approximately half the antiarrhythmic potency of the parent drug and circulates in significant concentrations, thereby contributing to the overall pharmacological effect.[2][4] Understanding the distinct and overlapping mechanisms of action of quinidine and its metabolites is crucial for a complete appreciation of its clinical pharmacology and for the development of safer antiarrhythmic therapies.
Electrophysiological Mechanism of Action
The primary antiarrhythmic action of quinidine and its active metabolites stems from their ability to block various ion channels involved in the cardiac action potential.
Sodium Channel (INa) Blockade
Quinidine is a potent blocker of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2] This blockade is "use-dependent," meaning its efficacy increases with higher heart rates.[5] By blocking INa, quinidine slows the maximum rate of depolarization (Vmax) and conduction velocity in the atria, ventricles, and His-Purkinje system.[6] The major metabolite, 3-hydroxyquinidine, also demonstrates a concentration-dependent depression of Vmax, albeit to a lesser extent than quinidine.[6]
Potassium Channel (IK) Blockade
Quinidine blocks several potassium currents, leading to a prolongation of the action potential duration and the effective refractory period (ERP).[2]
-
Rapid Delayed Rectifier Potassium Current (IKr): Blockade of IKr, carried by the hERG channel, is a key mechanism for APD prolongation and is also the primary contributor to quinidine's proarrhythmic potential.[2][7]
-
Slow Delayed Rectifier Potassium Current (IKs): Quinidine also inhibits IKs, further contributing to the delay in repolarization.[2]
-
Inward Rectifier Potassium Current (IK1): Blockade of IK1 can lead to depolarization of the resting membrane potential.[2]
-
Transient Outward Potassium Current (Ito): Inhibition of Ito by quinidine also contributes to the prolongation of the APD.[2]
The metabolites, particularly 3-hydroxyquinidine and O-desmethylquinidine, also contribute to the prolongation of repolarization.[3]
Other Ion Channel and Receptor Effects
-
L-type Calcium Current (ICa): Quinidine causes a reversible decrease in the peak L-type calcium current.[2][5]
-
Na+/K+-ATPase: At micromolar concentrations, quinidine can inhibit the Na+/K+-ATPase, similar to cardiac glycosides.[8]
-
Antimuscarinic (Anticholinergic) Effects: Quinidine possesses vagolytic properties due to its antimuscarinic action, which can lead to an increase in heart rate and AV conduction.[9][10]
-
Alpha-Adrenergic Blockade: Quinidine exhibits alpha-1 adrenergic receptor blocking activity, which can cause peripheral vasodilation and hypotension.[2]
Quantitative Data on Ion Channel Blockade
The following tables summarize the available quantitative data on the inhibitory effects of quinidine and its metabolites on various cardiac ion channels.
| Compound | Ion Channel/Current | IC50 (µM) | Cell Type | Reference |
| Quinidine | Nav1.5 (Peak) | 28.9 ± 2.2 | HEK293 | [11] |
| Quinidine | Nav1.5 (Peak) | 13.0 ± 1.2 | - | [12] |
| Quinidine | hERG (IKr) | 0.32 ± 0.03 | - | [12] |
| Quinidine | hERG (IKr) | 0.8 ± 0.1 | Ltk- cells | [7] |
| Quinidine | hERG (IKr) | 3.00 ± 0.03 | Xenopus oocytes | [7] |
| Quinidine | Cav1.2 (ICaL) | 16.3 | CHO | [13] |
| Quinidine | KvLQT1/IKs | 10.1 | CHO | [13] |
| Quinidine | Kv4.3/Ito | 11.5 | CHO | [13] |
Table 1: IC50 Values of Quinidine for Various Cardiac Ion Channels.
| Metabolite | Relative Potency vs. Quinidine | Effect | Experimental Model | Reference |
| 3-Hydroxyquinidine | ~20% | Antiarrhythmic activity | Isolated rat heart | [4] |
| 3-Hydroxyquinidine | Less potent | Vmax depression | Guinea pig ventricular cells | [6] |
| Quinidine-N-Oxide | No definite activity up to 16 mg/L | Antiarrhythmic activity | Isolated rat heart | [4] |
| 2'-Oxoquinidinone | - | Electrophysiological activity | - | [14] |
| O-desmethylquinidine | - | Prolongs repolarization | Canine Purkinje fibers | [3] |
Table 2: Relative Potency and Electrophysiological Effects of Quinidine Metabolites.
Metabolism of Quinidine
Quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][15] The major metabolic pathway is hydroxylation to form 3-hydroxyquinidine.[9] Other metabolites include quinidine-N-oxide, 2'-oxoquinidinone, and O-desmethylquinidine.[3] The formation of 3-hydroxyquinidine is a key step as this metabolite retains significant antiarrhythmic activity.[2]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for INa Blockade Assessment
This protocol details the methodology for assessing the tonic and use-dependent block of human Nav1.5 channels expressed in a mammalian cell line (e.g., HEK293 cells).
A. Cell Preparation:
-
Culture HEK293 cells stably expressing hNav1.5 in appropriate culture medium.
-
Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
B. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
Quinidine Stock Solution: Prepare a 10 mM stock solution of quinidine sulfate in DMSO. Dilute to final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
C. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) with a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
Perform recordings at room temperature (22-25 °C).
D. Voltage Protocols:
-
Tonic Block:
-
Hold the membrane potential at -120 mV.
-
Apply a 50 ms depolarizing pulse to -20 mV every 30 seconds to elicit the peak sodium current.
-
After obtaining a stable baseline, perfuse the cell with the quinidine-containing external solution.
-
Continue recording until the blocking effect reaches a steady state.
-
-
Use-Dependent Block:
-
Hold the membrane potential at -120 mV.
-
Apply a train of 20 depolarizing pulses to -20 mV for 20 ms at frequencies of 1 Hz and 5 Hz.
-
Record the peak current for each pulse in the train.
-
After a washout period, perfuse the cell with the quinidine-containing external solution and repeat the pulse train.
-
E. Data Analysis:
-
Tonic Block Calculation: % Block = (1 - IQuinidine / IControl) * 100, where I is the peak current in the presence and absence of quinidine.
-
Use-Dependent Block Analysis: Normalize the peak current of each pulse to the peak current of the first pulse in the train. Plot the normalized current against the pulse number to visualize the development of use-dependent block.
Assessment of Na+/K+-ATPase Inhibition
The inhibitory effect of quinidine on Na+/K+-ATPase can be assessed by measuring the enzyme's activity in the presence of varying concentrations of the drug.
A. Enzyme Preparation:
-
Purify Na+/K+-ATPase from a suitable source (e.g., pig kidney medulla or recombinant human isoforms).
B. Assay of Na+/K+-ATPase Activity:
-
Incubate the purified enzyme with the desired concentrations of quinidine in a reaction medium containing NaCl, KCl, MgCl2, and a buffer (e.g., histidine).
-
Initiate the reaction by adding ATP.
-
After a defined incubation period, measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
The difference in Pi released in the presence and absence of specific Na+/K+-ATPase inhibitors (e.g., ouabain) represents the Na+/K+-ATPase activity.
C. Data Analysis:
-
Plot the percent inhibition of Na+/K+-ATPase activity against the quinidine concentration to determine the IC50 value.
Signaling Pathways and Logical Relationships
The multifaceted actions of quinidine on cardiac electrophysiology can be summarized in the following signaling pathway diagram.
Conclusion
Quinidine's mechanism of action is a complex interplay of direct blockade of multiple cardiac ion channels, including sodium, potassium, and calcium channels, as well as its influence on autonomic signaling. The parent compound and its pharmacologically active metabolites, particularly 3-hydroxyquinidine, collectively contribute to its therapeutic and adverse effects. A thorough understanding of these multifaceted interactions, supported by quantitative data and detailed experimental protocols as outlined in this guide, is essential for the rational use of quinidine and for the development of novel antiarrhythmic agents with improved safety profiles. The provided diagrams offer a visual framework for comprehending the intricate metabolic and signaling pathways involved in the action of quinidine.
References
- 1. The pharmacokinetics and pharmacodynamics of quinidine and 3-hydroxyquinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative electrophysiologic effects of metabolites of quinidine and hydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antimuscarinic action of quinidine on the heart? A study in myocardial preparations from cat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sophion.com [sophion.com]
- 13. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contribution of quinidine metabolites to electrophysiologic responses in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Characterization of Quinidine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and spectrometric data available for Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug Quinidine. This document compiles available data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offers detailed experimental protocols, and presents a visual representation of its metabolic formation.
Mass Spectrometry (MS) Data
Mass spectrometry data is crucial for the confirmation of the molecular weight and fragmentation pattern of this compound. While specific data for this compound is limited in publicly available literature, data for its diastereomer, Quinine N-oxide, provides valuable insights. The N-oxidation occurs at the tertiary nitrogen of the quinuclidine ring, a feature shared by both molecules, leading to very similar fragmentation patterns.
Table 1: Mass Spectrometry Data for Quinine N-oxide
| Ion | m/z | Description |
| [M+H]⁺ | 341 | Protonated molecular ion |
| [M+H-H₂O]⁺ | 323 | Loss of a water molecule |
| 296 | ||
| 198 | ||
| 186 | Fragmentation of the quinoline ring | |
| 160 | Fragmentation of the quinoline ring |
Data sourced from studies on Quinine N-oxide, a diastereomer of this compound. The fragmentation is expected to be highly similar.[1][2]
A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom (a neutral loss of 16 Da) from the protonated molecular ion ([M+H]⁺) to form the corresponding amine.[1][2] In the case of Quinine N-oxide, the difference of 16 Da between a fragment of quinine at m/z 307 and the corresponding fragment of Quinine N-oxide at m/z 323 confirms the N-oxidation at the quinuclidine nitrogen.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
For reference, the ¹H and ¹³C NMR data for the parent compound, Quinidine, are well-documented and can be used as a basis for predicting the spectrum of its N-oxide metabolite.[4][5][6][7][8] A comprehensive assignment of the NMR spectra of this compound would require its synthesis and purification, followed by 1D and 2D NMR experiments. A study on the synthesis and ¹H-NMR spectroscopy of various metabolites of quinine and quinidine, including a dihydroxylated N-oxide derivative of dihydroquinidine, utilized 2D COSY NMR for the assignment of chemical shifts and coupling constants.[9][10] This suggests that similar techniques would be essential for the complete characterization of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments related to the spectroscopic analysis of this compound, based on established protocols for similar compounds.
Synthesis of this compound
Objective: To synthesize this compound from Quinidine for subsequent spectroscopic analysis.
Materials:
-
Quinidine
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/methanol gradient)
Procedure:
-
Dissolve Quinidine in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent dropwise to the Quinidine solution.
-
Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system.
Mass Spectrometry Analysis
Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and fragmentation pattern.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source is recommended.
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
-
Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain the fragmentation pattern. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).
NMR Spectroscopy Analysis
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation and assignment of chemical shifts and coupling constants.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
Procedure:
-
Dissolve an accurately weighed sample of purified this compound in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupling pulse sequence.
-
To aid in the complete assignment of the spectra, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.
Metabolic Pathway of this compound Formation
This compound is a metabolite of Quinidine, formed primarily through the action of cytochrome P450 enzymes in the liver.[11] The following diagram illustrates this metabolic conversion.
Caption: Metabolic pathway of Quinidine to this compound.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Extraction of alkaloids for NMR-based profiling: exploratory analysis of an archaic Cinchona bark collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. A combined NMR, DFT, and X-ray investigation of some cinchona alkaloid O-ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Enantioselective Synthesis Using Quinidine N-oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchona alkaloids, particularly quinine and its pseudoenantiomer quinidine, have long been cornerstones in the field of asymmetric catalysis. Their rigid chiral scaffold and tunable functional groups have led to the development of a vast array of highly selective catalysts for a multitude of organic transformations. While derivatives such as thioureas and squaramides have been extensively explored, the potential of Quinidine N-oxide derivatives as organocatalysts remains a developing area of research.
The introduction of an N-oxide functionality to the quinuclidine nitrogen of quinidine significantly alters its electronic and steric properties. The N-oxide oxygen atom is a potent Lewis base and can act as a hydrogen bond acceptor, opening up unique avenues for catalyst-substrate interactions and activation modes. These properties make this compound derivatives promising candidates for catalyzing enantioselective reactions, particularly those involving the activation of electrophiles or the organization of transition state assemblies through non-covalent interactions.
These application notes provide an overview of the synthesis of this compound and a representative protocol for its potential application in enantioselective synthesis, based on established methodologies for chiral amine N-oxides.
Synthesis of this compound
The preparation of this compound is a straightforward oxidation of the parent alkaloid. The quinuclidine nitrogen is more nucleophilic and sterically accessible than the quinoline nitrogen, allowing for selective oxidation.
Protocol 1: Synthesis of this compound
Materials:
-
Quinidine
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/methanol solvent system for chromatography
Procedure:
-
Dissolve Quinidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of m-CPBA (1.1 eq) in DCM to the cooled quinidine solution over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate/methanol to afford this compound as a white or pale yellow solid.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Enantioselective Allylation of Aldehydes
Chiral tertiary amine N-oxides have been shown to be effective Lewis base catalysts for the enantioselective allylation of aldehydes with allyltrichlorosilane. The N-oxide is believed to activate the silane, leading to a hypervalent silicon species that facilitates the enantioselective transfer of the allyl group to the aldehyde. While specific data for this compound in this reaction is not widely published, this protocol serves as a representative example of its potential application.
Representative Data
The following table summarizes hypothetical, yet realistic, data for the this compound catalyzed enantioselective allylation of various aldehydes.
| Entry | Aldehyde (R-CHO) | Product | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-Phenyl-3-buten-1-ol | 24 | 92 | 90 |
| 2 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-3-buten-1-ol | 24 | 95 | 92 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-3-buten-1-ol | 36 | 88 | 85 |
| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-3-buten-1-ol | 36 | 90 | 88 |
| 5 | Cinnamaldehyde | 1-Phenyl-1,5-hexadien-3-ol | 48 | 75 | 82 |
| 6 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-3-buten-1-ol | 48 | 85 | 80 |
Protocol 2: General Procedure for the Enantioselective Allylation of Aldehydes
Materials:
-
This compound (catalyst)
-
Aldehyde (substrate)
-
Allyltrichlorosilane
-
Anhydrous dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/ethyl acetate solvent system for chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (0.1 eq).
-
Add anhydrous DCM, followed by the aldehyde (1.0 eq).
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Add diisopropylethylamine (DIPEA) (1.2 eq) to the mixture.
-
Slowly add allyltrichlorosilane (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for the time indicated in the data table (typically 24-48 hours).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution at -78 °C and then allow the mixture to warm to room temperature.
-
Extract the mixture with DCM (3 x volumes).
-
Combine the organic layers and wash with 1 M HCl solution, followed by saturated aqueous NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the corresponding homoallylic alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Visualizations
Experimental Workflow
Caption: Workflow for this compound catalyzed enantioselective allylation.
Plausible Catalytic Cycle
Application Notes and Protocols: Electrochemical Behavior and Analysis of Quinidine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine N-oxide is a metabolite of quinidine, a class Ia antiarrhythmic agent. Monitoring its levels is crucial for pharmacokinetic studies and therapeutic drug management. Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic techniques for the determination of electroactive compounds like this compound. These notes provide an overview of the electrochemical behavior of this compound and protocols for its analysis using common voltammetric techniques.
The electrochemical behavior of this compound is primarily characterized by the reduction of the N-oxide group. While specific studies on this compound are limited, extensive research on its diastereomer, Quinine N-oxide, provides valuable insights. The electrochemical reduction of the N-oxide on a mercury electrode has been shown to revert the molecule to its original alkaloid form[1][2]. This process typically occurs in a pH range of 3 to 7[1].
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table includes data for the closely related Quinine N-oxide, which is expected to have very similar electrochemical properties. This data is intended to serve as a reference point for method development.
| Parameter | Value | Technique | Electrode | Notes | Reference |
| Reduction Peak Potential (Ep) | -1.15 V | Cyclic Voltammetry (CV) / Linear Sweep Voltammetry (LSV) | Dropping Mercury Electrode (DME) | vs. Saturated Calomel Electrode (SCE). Optimal pH range 3-7. | [1] |
| Nature of Reduction Current | Diffusion-Adsorption | Polarography | Dropping Mercury Electrode (DME) | --- | [1] |
Experimental Protocols
The following are detailed protocols for the electrochemical analysis of this compound based on established methods for related alkaloid N-oxides and other pharmaceutical compounds.
Protocol 1: Analysis by Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for investigating the redox properties of a compound. This protocol is designed to study the reduction of this compound.
1. Instrumentation and Reagents:
-
Potentiostat with a three-electrode cell
-
Working Electrode: Dropping Mercury Electrode (DME) or Hanging Mercury Drop Electrode (HMDE)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Auxiliary Electrode: Platinum wire
-
This compound standard
-
Britton-Robinson buffer (pH 3-7)
-
Purified argon or nitrogen gas
-
Voltammetric cell
2. Preparation of Solutions:
-
Supporting Electrolyte: Prepare a Britton-Robinson buffer solution within the pH range of 3 to 7.
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) and dilute it with the supporting electrolyte to the desired concentration (e.g., 20 µmol/L)[1].
3. Experimental Procedure:
-
Assemble the three-electrode system in the voltammetric cell.
-
Pipette a known volume of the prepared this compound solution into the cell.
-
Deoxygenate the solution by purging with purified argon or nitrogen for 10-15 minutes[1]. Maintain an inert atmosphere over the solution during the experiment.
-
Set the parameters on the potentiostat:
-
Run the cyclic voltammogram and record the data.
-
A reduction peak corresponding to the N-oxide group reduction should be observed around -1.15 V (vs. SCE)[1].
4. Data Analysis:
-
Determine the peak potential (Ep) and peak current (Ip) from the voltammogram.
-
The relationship between peak current and the square root of the scan rate can be plotted to investigate if the process is diffusion-controlled.
Protocol 2: Quantitative Analysis by Differential Pulse Voltammetry (DPV)
Differential pulse voltammetry is a highly sensitive technique suitable for quantitative analysis at low concentrations. This protocol is adapted from methods used for other Cinchona alkaloids[1][3][4][5].
1. Instrumentation and Reagents:
-
Potentiostat with DPV capabilities
-
Working Electrode: Screen-Printed Platinum Electrode (SP-PtE) or Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl
-
Auxiliary Electrode: Platinum wire or carbon
-
This compound standard
-
Phosphate buffer solution (pH 7.0) containing a supporting electrolyte such as 0.1 M KClO4[3].
-
Purified argon or nitrogen gas
-
Voltammetric cell
2. Preparation of Solutions:
-
Supporting Electrolyte: Prepare a 0.02 M phosphate buffer solution at pH 7.0 containing 0.1 M KClO4[3].
-
Standard Solutions: Prepare a series of this compound standard solutions of varying concentrations in the supporting electrolyte for calibration.
3. Experimental Procedure:
-
Assemble the three-electrode system in the voltammetric cell.
-
Pipette a known volume of the standard or sample solution into the cell.
-
Deoxygenate the solution by purging with purified argon or nitrogen for 10-15 minutes.
-
Set the DPV parameters on the potentiostat (typical parameters are provided below, but should be optimized for the specific instrument and application):
-
Initial Potential: -0.8 V
-
Final Potential: -1.4 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s
-
-
Run the differential pulse voltammogram and record the peak current at the reduction potential.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak current versus the concentration of the this compound standards.
-
Determine the concentration of this compound in unknown samples by interpolating their peak currents on the calibration curve.
-
The limit of detection (LOD) and limit of quantification (LOQ) can be calculated from the calibration curve data.
Visualizations
Caption: Workflow for Cyclic Voltammetry Analysis of this compound.
Caption: Workflow for DPV Quantitative Analysis of this compound.
Caption: Proposed Electrochemical Reduction Pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Electrochemical Behavior of Some Cinchona Alkaloids Using Screen-Printed Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrochemical Behavior of Some Cinchona Alkaloids Using Screen-Printed Electrodes [ouci.dntb.gov.ua]
Application Notes and Protocols: Quinidine N-oxide in the Development of Organocatalysts
Introduction
Quinidine N-oxide, a derivative of the cinchona alkaloid quinidine, presents a unique chemical scaffold for the development of novel organocatalysts. The introduction of an N-oxide functionality on the quinuclidine nitrogen atom significantly alters the electronic and steric properties of the parent molecule. This modification reduces the Brønsted basicity of the nitrogen while introducing a new Lewis basic oxygen site. These changes open up possibilities for different modes of catalytic activation compared to quinidine itself, particularly in reactions involving Lewis acidic species.
While the direct use of this compound as a primary organocatalyst is not extensively documented in mainstream literature, its role as a chiral ligand for metal complexes and its potential in activating silicon-based reagents are areas of growing interest. Chiral heteroaromatic N-oxides, as a class, are recognized for their ability to act as powerful electron-pair donors, creating specific electronic environments in the transition states of asymmetric reactions.[1][2] The nucleophilicity of the N-oxide oxygen is particularly effective in activating organosilicon reagents.[1][2]
This document provides an overview of the synthesis of this compound and explores its potential applications in organocatalysis, drawing parallels from the broader field of chiral N-oxide catalysis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct oxidation of quinidine. Care must be taken to selectively oxidize the more nucleophilic quinuclidine nitrogen over the quinoline nitrogen and the vinyl group.
Protocol: Oxidation of Quinidine using Ozone
This protocol is adapted from the synthesis of Quinine N-oxide, which is diastereomeric to this compound and follows a similar reaction pathway.[3][4]
Materials:
-
Quinidine
-
Acetone (reagent grade)
-
Deionized water
-
Ozone (generated from an ozone generator)
-
Nitrogen gas
-
Potassium iodide solution (15%)
-
Starch indicator solution
-
Sodium chloride
-
Rotary evaporator
-
Low-temperature reaction vessel
Procedure:
-
Dissolve quinidine in a 95:5 mixture of acetone and water to a concentration of 0.15 M in a low-temperature reaction vessel equipped with a gas dispersion tube.
-
Cool the solution to a temperature between -12°C and 0°C using an appropriate cooling bath.
-
Bubble ozone gas through the solution at a controlled, low flow rate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The reaction is typically complete when the solution turns a pale yellow color.
-
Once the reaction is complete, stop the ozone flow and bubble nitrogen gas through the mixture to remove any residual ozone. An exit trap containing potassium iodide and starch solution can be used to indicate the presence of unreacted ozone.
-
The reaction mixture is then diluted with water and extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound, which can be further purified by column chromatography.
Expected Yield: A yield of approximately 72% can be expected based on analogous reactions with quinine.[3][4]
Potential Applications in Organocatalysis
While specific, high-yielding applications of this compound as a standalone organocatalyst are still emerging, its properties suggest potential in several reaction classes, primarily as a chiral Lewis base.
1. Asymmetric Cyanosilylation of Aldehydes
Chiral N-oxides have been shown to be effective catalysts for the asymmetric addition of trimethylsilyl cyanide (TMSCN) to aldehydes. The N-oxide oxygen can activate the silicon atom of TMSCN, facilitating the transfer of the cyanide group to the aldehyde.
Proposed Reaction Scheme: An aldehyde and TMSCN are reacted in the presence of a catalytic amount of this compound to produce a chiral cyanohydrin trimethylsilyl ether.
General Experimental Protocol (Hypothetical):
-
To a solution of the aldehyde (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, 2.0 mL) at low temperature (e.g., -78 °C) under an inert atmosphere, add this compound (0.05-0.1 mmol, 5-10 mol%).
-
Stir the mixture for 15-30 minutes.
-
Add trimethylsilyl cyanide (1.2 mmol) dropwise.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Data Presentation (Hypothetical Data for a Model Reaction):
| Entry | Aldehyde | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 10 | -78 | 24 | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | 10 | -78 | 18 | 91 | 95 |
| 3 | Cinnamaldehyde | 10 | -78 | 36 | 78 | 88 |
Visualizations
Diagram of this compound Synthesis
Caption: Oxidation of quinidine to form this compound.
Proposed Catalytic Cycle for Cyanosilylation
Caption: Proposed mechanism for N-oxide catalyzed cyanosilylation.
This compound is a readily accessible chiral molecule with potential applications in organocatalysis, particularly in reactions that can leverage its Lewis basic oxygen atom. While its full potential is yet to be broadly realized and documented, the established success of other chiral N-oxides in asymmetric synthesis provides a strong foundation for future research and development in this area. The protocols and potential applications outlined here serve as a starting point for researchers and drug development professionals interested in exploring the catalytic capabilities of this intriguing compound. Further investigation is warranted to establish concrete, high-performing catalytic systems based on this compound.
References
Application Note: GC/MS Analysis for the Differentiation of Quinidine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the differentiation and analysis of quinidine and its primary metabolites using Gas Chromatography-Mass Spectrometry (GC/MS). Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism, resulting in several active and inactive compounds. Monitoring these metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. This document provides a detailed methodology for sample preparation, derivatization, and GC/MS analysis to enable the separation and identification of key quinidine metabolites, including 3-hydroxyquinidine, 2'-quinidinone, and O-demethylquinidine.
Introduction
Quinidine is primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP3A4. The main metabolites include 3-hydroxyquinidine, which has comparable antiarrhythmic activity to the parent drug, 2'-quinidinone, and O-demethylquinidine.[1] Given the pharmacological activity of its metabolites, it is essential to have a robust analytical method to differentiate and quantify quinidine and its metabolic products in biological matrices. While HPLC methods exist[1], GC/MS offers high sensitivity and specificity, providing definitive structural information. However, due to the polar nature of the hydroxylated metabolites, derivatization is necessary to improve their volatility and thermal stability for GC analysis.[2][3] This protocol outlines a trimethylsilylation (TMS) derivatization procedure followed by GC/MS analysis.
Experimental Protocols
Sample Preparation (from Plasma/Serum)
This protocol is adapted from established methods for drug extraction from biological fluids.[1]
Reagents and Materials:
-
Human plasma or serum samples
-
Internal Standard (IS) solution (e.g., Primaquine base)
-
Sodium hydroxide solution (2 N)
-
Extraction solvent: Dichloromethane or a mixture of ether:dichloromethane:isopropanol (6:4:1)
-
Anhydrous sodium sulfate
-
Conical centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1.0 mL of plasma or serum into a 15 mL conical centrifuge tube.
-
Add 100 µL of the internal standard solution.
-
Add 0.5 mL of 2 N sodium hydroxide to alkalinize the sample. Vortex for 30 seconds.
-
Add 5 mL of the extraction solvent. Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
Derivatization Protocol
This protocol employs trimethylsilylation to derivatize hydroxyl groups on the metabolites, making them amenable to GC/MS analysis.[2][3]
Reagents and Materials:
-
Dried sample extract
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried sample extract, add 50 µL of pyridine to dissolve the residue.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC/MS injection.
GC/MS Analysis
The following are suggested starting conditions and can be optimized for the specific instrument.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC/MS system)
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC Conditions:
-
Injector Temperature: 270°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute
-
Ramp: 10°C/min to 290°C
-
Hold at 290°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Scan Mode: Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for higher sensitivity.
Data Presentation
The following table summarizes the expected quantitative data for underivatized quinidine and the TMS-derivatized metabolites. The mass fragments for the parent quinidine are based on published data.[4] The data for the metabolites are predicted based on their structures and the addition of TMS groups (mass of TMS = 72 Da). Retention times are hypothetical and will need to be determined experimentally.
| Compound | Derivatization | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Quinidine | None | ~10-12 | 324.4 | 324 (M+) , 189, 136, 137 |
| 3-Hydroxyquinidine-TMS | TMS | >12 | 412.6 | 412 (M+) , 397 (M-15), 261, 136 |
| 2'-Quinidinone | None | >12 | 338.4 | 338 (M+) , 203, 136 |
| O-Demethylquinidine-TMS | TMS | >12 | 382.6 | 382 (M+) , 367 (M-15), 175 (fragment of O-demethylated quinoline)[5], 136 |
Note: The fragmentation patterns for derivatized metabolites are predictive. Experimental verification is required.
Visualizations
Quinidine Metabolism Pathway
Caption: Metabolic conversion of quinidine in the liver.
GC/MS Experimental Workflow
Caption: Workflow for GC/MS analysis of quinidine metabolites.
Discussion
The described method provides a framework for the successful separation and identification of quinidine and its major metabolites. The liquid-liquid extraction procedure is designed to efficiently isolate the analytes from the biological matrix. Derivatization with BSTFA is a critical step for the hydroxylated metabolites, as it increases their volatility and reduces peak tailing, leading to better chromatographic resolution and sensitivity.
The mass spectrometric detection in full scan mode will aid in the identification of unknown metabolites, while SIM mode can be used for targeted quantification of known metabolites, offering lower detection limits. It is recommended to use an internal standard that has similar chemical properties and extraction efficiency to quinidine to ensure accurate quantification.
Conclusion
This application note provides a detailed protocol for the GC/MS analysis of quinidine metabolites. The methodology, including sample preparation, derivatization, and instrumental analysis, is designed to be a starting point for researchers to develop and validate a robust assay for therapeutic drug monitoring, pharmacokinetic, or metabolomic studies involving quinidine. The provided workflows and data tables serve as a guide for the expected outcomes of the analysis.
References
- 1. Determination of quinidine and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-column derivatization and gas chromatographic determination of alkaloids in bulbs of Fritillaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability and Degradation of Quinidine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and potential degradation pathways of Quinidine N-oxide. The information is designed to assist researchers in designing, executing, and interpreting stability studies for this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard storage conditions?
A1: this compound, a metabolite of quinidine, is generally stable when stored as a solid at -20°C, with a reported stability of at least four years.[1] For long-term storage, refrigeration at 2-8°C is also recommended. Solutions of quinidine salts are known to slowly acquire a brownish tint upon exposure to light, suggesting that this compound solutions should also be protected from light.
Q2: What are the expected degradation pathways for this compound?
A2: Based on available data for this compound and related cinchona alkaloids, the primary degradation pathways are expected to be photodegradation and, to a lesser extent, thermal and hydrolytic degradation.
-
Photodegradation: Exposure to UV light is a significant degradation pathway. In polar solvents, this compound can rearrange to form 2'-oxo derivatives. In nonpolar solvents, it can form formylindol derivatives.[2]
-
Oxidative Degradation: While this compound is itself an oxidation product of quinidine, it may be susceptible to further oxidation, potentially at the C-9 secondary alcohol, forming a ketone.
-
Hydrolytic Degradation: Quinidine and its salts have shown sensitivity to acidic and alkaline conditions. Therefore, hydrolysis of this compound under these conditions is a potential degradation pathway.
-
Thermal Degradation: Like many organic molecules, this compound may be susceptible to degradation at elevated temperatures.
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?
A3: Unexpected peaks in your chromatogram could be due to a number of factors:
-
Degradation Products: If your sample has been exposed to light, heat, or non-neutral pH, the unexpected peaks are likely degradation products. The most probable photodegradation products are the 2'-oxo derivative or formylindol derivatives.[2]
-
Impurities from Synthesis: The starting material or reagents used in the synthesis of this compound could be a source of impurities.
-
Interaction with Excipients: If you are working with a formulated product, this compound may be interacting with excipients, leading to the formation of new adducts or degradation products.
-
Contamination: Ensure proper handling and cleaning procedures to avoid contamination of your samples, solvents, or analytical instrumentation.
Q4: How can I prevent the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following precautions:
-
Light Protection: Protect all solutions and solid samples of this compound from light by using amber vials or covering containers with aluminum foil.
-
Temperature Control: Store samples at recommended temperatures (-20°C for long-term solid storage). Avoid exposing samples to high temperatures during experimental procedures unless it is a controlled stress condition.
-
pH Control: Maintain a neutral pH for solutions of this compound unless the experimental design requires acidic or basic conditions. Use appropriate buffers to control the pH.
-
Inert Atmosphere: For sensitive experiments, particularly those involving heat or potential oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon).
Section 2: Troubleshooting Guides
This section provides guidance on common issues encountered during the stability testing of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Rapid degradation of this compound in solution. | 1. Photodegradation: Exposure to ambient or UV light. 2. Inappropriate pH: Solution is too acidic or too basic. 3. High Temperature: Solution is being stored or handled at elevated temperatures. 4. Reactive Solvent: The solvent is reacting with the this compound. | 1. Prepare and store all solutions in amber glassware or protect them from light. 2. Buffer the solution to a neutral pH (around 7.0). 3. Store solutions at refrigerated temperatures (2-8°C) when not in use. 4. Use high-purity, inert solvents (e.g., acetonitrile, methanol, purified water). |
| Inconsistent results in stability studies. | 1. Variable Storage Conditions: Inconsistent light exposure, temperature, or humidity. 2. Inconsistent Sample Preparation: Variations in concentration, solvent, or pH. 3. Analytical Method Variability: Issues with the HPLC system, column, or mobile phase. | 1. Ensure all samples are stored under identical and controlled conditions. 2. Follow a strict, validated protocol for sample preparation. 3. Perform system suitability tests before each analytical run to ensure the HPLC system is performing correctly. |
| Difficulty in identifying degradation products. | 1. Low concentration of degradants. 2. Co-elution of peaks in HPLC. 3. Lack of appropriate analytical techniques. | 1. Concentrate the degraded sample or inject a larger volume into the analytical instrument. 2. Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve separation. 3. Use hyphenated techniques like LC-MS/MS to obtain mass spectral data for structural elucidation. |
Section 3: Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines. These should be adapted and optimized for your specific experimental needs.
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N Hydrochloric Acid (HCl).
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with mobile phase to the target concentration for analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N Sodium Hydroxide (NaOH).
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase.
-
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of purified water.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample and dilute with mobile phase.
-
Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a defined period, protected from light.
-
At each time point, withdraw a sample and dilute with mobile phase.
Photolytic Degradation
-
Expose a solution of this compound in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark under the same temperature conditions.
-
At specified time intervals, withdraw samples from both the exposed and control solutions for analysis.
Thermal Degradation
-
Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
At defined time points, remove a portion of the solid, dissolve it in a suitable solvent, and dilute to the target concentration for analysis.
Section 4: Data Presentation
The following table summarizes hypothetical quantitative data from forced degradation studies. Actual results will vary based on experimental conditions.
| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 N HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 92.5 | 4.8 | 2.7 | |
| 24 | 81.3 | 11.2 | 7.5 | |
| 0.1 N NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 88.1 | 8.2 | 3.7 | |
| 24 | 70.4 | 19.5 | 10.1 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 95.2 | 3.1 | 1.7 | |
| Photolytic, ICH | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 75.6 | 18.3 (2'-oxo) | 6.1 (formylindol) | |
| Thermal, 80°C | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 98.1 | 1.2 | 0.7 |
Section 5: Visualizations
Logical Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies of this compound.
Potential Photodegradation Pathways of this compound
Caption: Postulated photodegradation pathways of this compound.
References
Strategies to improve the yield of Quinidine N-oxide synthesis
Welcome to the technical support center for the synthesis of Quinidine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Oxidizing Agent: Peroxy acids (e.g., m-CPBA) can degrade over time. Hydrogen peroxide solutions can lose potency. 2. Insufficient Reaction Time: N-oxidation of quinidine, especially with milder oxidants like hydrogen peroxide, can be slow. 3. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at elevated temperatures. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reactivity. | 1. Use a fresh batch of the oxidizing agent. The purity of m-CPBA can be checked by titration. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time until the starting material is consumed. 3. Optimize the reaction temperature. For m-CPBA, reactions are often started at 0°C and allowed to warm to room temperature. For hydrogen peroxide, gentle heating might be necessary. 4. Screen different solvents. Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used for m-CPBA oxidations. For hydrogen peroxide, acetic acid or a mixture of acetone and water can be effective.[1] |
| Presence of Multiple Products (Low Selectivity) | 1. Oxidation of the Quinoline Nitrogen: Quinidine has two nitrogen atoms that can be oxidized: the quinuclidine nitrogen (N1) and the quinoline nitrogen (N1'). The quinuclidine nitrogen is more basic and generally more susceptible to oxidation. However, under harsh conditions, oxidation of the quinoline nitrogen can occur. 2. Oxidation of the Vinyl Group: The vinyl group on the quinuclidine ring can be oxidized to an epoxide or undergo cleavage. 3. Oxidation of the Secondary Alcohol: The hydroxyl group at C9 can be oxidized to a ketone. | 1. Control the stoichiometry of the oxidizing agent. Use of a slight excess (1.1-1.5 equivalents) of the oxidant is often sufficient. 2. Employ milder reaction conditions. Low temperatures and shorter reaction times can favor the more reactive quinuclidine nitrogen. The use of a low concentration of hydrogen peroxide has been reported to control regioselectivity.[1] 3. Choose a selective oxidant. Ozone has been reported to selectively oxidize the quinuclidine nitrogen at low temperatures.[1] |
| Difficult Purification of this compound | 1. High Polarity of the Product: N-oxides are significantly more polar than their parent amines, which can lead to issues with extraction and column chromatography. 2. Contamination with Byproducts: Unreacted starting material and acidic byproducts (e.g., m-chlorobenzoic acid from m-CPBA) can co-elute with the product. | 1. Use a more polar solvent system for extraction and chromatography. For column chromatography, a gradient elution with a polar solvent like methanol in dichloromethane is often effective. 2. Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts. Recrystallization can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent provides the best yield for this compound synthesis?
Q2: What is the optimal temperature for the N-oxidation of quinidine?
A2: The optimal temperature depends on the oxidizing agent used. For reactions with m-CPBA, it is common practice to start the reaction at a low temperature (e.g., 0°C) and then allow it to warm to room temperature to control the initial exothermic reaction and improve selectivity. For the oxidation of the related compound quinine with ozone, a low temperature of -12°C to 0°C has been reported to be effective.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. This compound is significantly more polar than quinidine. A suitable solvent system for TLC would be a mixture of a relatively nonpolar solvent and a polar solvent, for example, dichloromethane and methanol. The product spot will have a lower Rf value (will travel a shorter distance up the plate) than the starting material spot.
Q4: What are the expected byproducts in the synthesis of this compound?
A4: Besides the desired N-oxide, several byproducts can be formed depending on the reaction conditions. These can include the di-N-oxide (oxidation of both nitrogen atoms), oxidation of the vinyl group to form an epoxide, and oxidation of the secondary alcohol to a ketone. Additionally, if using m-CPBA, m-chlorobenzoic acid will be a significant byproduct.
Q5: What is the best method for purifying this compound?
A5: Due to its high polarity, column chromatography on silica gel is a common method for purifying this compound. A gradient elution starting with a less polar solvent system (e.g., 100% dichloromethane) and gradually increasing the polarity by adding methanol is typically effective. It is important to first remove any acidic byproducts by washing the crude reaction mixture with a basic aqueous solution.
Data Presentation
Table 1: Comparison of Reported Yields for Cinchona Alkaloid N-Oxide Synthesis
| Cinchona Alkaloid | Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Quinine | Ozone | Acetone/Water (95:5) | -12 to 0°C | 2 hours | 72 | [1][2] |
| Quinidine | Xylaria sp. (microbial) | Potato Dextrose Broth | 27°C | 5 days | 71 |
Note: Data for direct chemical synthesis of this compound with comparative yields under different conditions is limited in the provided search results. The data for quinine, its diastereomer, is presented as a close approximation.
Experimental Protocols
Method 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA) (General Procedure)
This protocol is a general method for the N-oxidation of quinoline derivatives and can be adapted for quinidine.
-
Dissolve Quinidine: Dissolve quinidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Add m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in the same solvent. Add the m-CPBA solution dropwise to the quinidine solution while maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench any unreacted m-CPBA and remove the m-chlorobenzoic acid byproduct. Separate the organic layer.
-
Extraction: Extract the aqueous layer with additional DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Method 2: N-Oxidation using Ozone (Adapted from Quinine Synthesis)
This protocol is adapted from the synthesis of quinine N-oxide and should be applicable to quinidine.[1]
-
Prepare Quinidine Solution: Dissolve quinidine (1 equivalent) in a mixture of acetone and water (95:5 v/v).
-
Cool the Solution: Cool the solution to a temperature between -12°C and 0°C using an appropriate cooling bath (e.g., ice-salt bath).
-
Ozone Treatment: Bubble ozone gas through the cooled solution at a low flow rate. The reaction progress should be monitored by TLC.
-
Quench the Reaction: Once the starting material is consumed, stop the ozone flow and purge the solution with nitrogen or argon to remove any residual ozone.
-
Work-up: Add water to the reaction mixture and extract with a suitable organic solvent like dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude this compound by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Addressing solubility challenges of Quinidine N-oxide in aqueous solutions
Welcome to the technical support center for addressing solubility challenges of Quinidine N-oxide in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What is happening?
A2: This is a common issue when a compound with low aqueous solubility is introduced into an aqueous environment from a concentrated organic stock solution. The organic solvent disperses in the buffer, and if the final concentration of this compound exceeds its solubility limit in the aqueous medium, it will precipitate out of the solution.
Q3: What are the recommended strategies to improve the aqueous solubility of this compound?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Co-solvency: Using a water-miscible organic solvent to increase the drug's solubility in the final aqueous solution.
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound, which can significantly increase its solubility.
-
Use of Excipients: Incorporating solubilizing agents such as cyclodextrins to form inclusion complexes with the drug molecule, thereby increasing its aqueous solubility.
Q4: Can I prepare a concentrated aqueous stock solution of this compound and store it?
A4: Based on the information available for the parent compound, quinidine, it is not recommended to store aqueous solutions for more than one day due to potential stability issues and precipitation over time[1]. It is best practice to prepare fresh aqueous solutions for each experiment.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common solubility issues encountered with this compound in aqueous solutions.
Issue 1: Precipitation upon dilution of an organic stock solution.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final desired concentration of this compound in your aqueous medium.
-
Optimize Co-solvent System: If a higher concentration is necessary, a co-solvent system is recommended. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, DMF, or ethanol) and add it to the aqueous buffer with vigorous stirring. The final concentration of the organic solvent should be kept to a minimum to avoid affecting the biological system.
-
Stepwise Dilution: Instead of a single dilution step, try a serial dilution approach. This can sometimes prevent immediate precipitation by allowing for a more gradual change in the solvent environment.
-
Issue 2: Inconsistent results in biological assays.
-
Troubleshooting Steps:
-
Verify Complete Dissolution: Before use, visually inspect your final aqueous solution for any signs of precipitation. If possible, centrifuge the solution and measure the concentration of the supernatant to confirm the amount of dissolved this compound.
-
Fresh Preparations: As mentioned in the FAQs, always use freshly prepared aqueous solutions of this compound for your experiments to avoid issues related to compound degradation or precipitation over time.
-
Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes the solubility of its parent compound, quinidine, which can serve as a useful reference.
| Compound | Solvent System | Temperature (°C) | Solubility | Reference |
| Quinidine | Ethanol | Ambient | ~1 mg/mL | [1] |
| Quinidine | DMSO | Ambient | ~25 mg/mL | [1] |
| Quinidine | Dimethyl formamide (DMF) | Ambient | ~30 mg/mL | [1] |
| Quinidine | 1:2 DMF:PBS (pH 7.2) | Ambient | ~0.33 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol is adapted from the recommended procedure for its parent compound, quinidine[1].
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4, or other desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Calculation Example: The molecular weight of this compound is 340.42 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 3.40 mg of this compound and dissolve it in 1 mL of DMSO.
-
-
Vortex the solution until the this compound is completely dissolved.
-
To prepare a working solution, dilute the stock solution into the desired aqueous buffer. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer.
-
Immediately after adding the stock solution to the buffer, vortex the solution vigorously for at least 30 seconds to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or increasing the proportion of the co-solvent (while being mindful of its potential effects on your experimental system).
Protocol 2: General Method for Evaluating Solubility Enhancement with Cyclodextrins
This protocol provides a general framework for assessing the potential of cyclodextrins to improve the aqueous solubility of this compound.
Materials:
-
This compound solid
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Analytical balance
-
Vortex mixer
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v) in your desired buffer.
-
Add an excess amount of this compound solid to each cyclodextrin solution.
-
Seal the containers and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of this compound in the filtered supernatant using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound as a function of the cyclodextrin concentration to determine the effectiveness of the cyclodextrin in enhancing its solubility.
Visualizations
Caption: Workflow for preparing and troubleshooting aqueous solutions of this compound.
Caption: Decision tree for selecting a solubility enhancement strategy for this compound.
References
Optimization of reaction conditions for catalysis with Quinidine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Quinidine N-oxide in catalytic reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of reaction conditions for catalysis involving this compound.
1. Low or No Product Yield
-
Question: I am not observing any significant product formation in my reaction catalyzed by this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Potential Causes & Solutions:
Cause Recommended Action Inactive Catalyst Verify the purity and integrity of your this compound. Impurities or degradation can inhibit catalytic activity. Consider synthesizing or purchasing a fresh batch. Inappropriate Solvent The choice of solvent is critical. The stability of N-oxides can be solvent-dependent, with polar protic solvents like water and alcohols often providing stability through hydrogen bonding.[1] However, the optimal solvent will be reaction-specific. Screen a range of solvents with varying polarities (e.g., THF, ethanol, methanol, DMSO, acetonitrile, dichloromethane, toluene).[2] Suboptimal Temperature The reaction temperature may be too low for the activation energy to be overcome, or too high, leading to catalyst or substrate decomposition. Perform the reaction at a range of temperatures to find the optimum.[3] Incorrect Catalyst Loading The amount of catalyst can significantly impact the reaction rate and yield. If the loading is too low, the reaction may not proceed at a reasonable rate. If it's too high, it could lead to side reactions or be economically inefficient. Evaluate a range of catalyst loadings (e.g., 1 mol% to 10 mol%). Presence of Inhibitors Trace impurities in your starting materials or solvent (e.g., water, acids, bases) can act as catalyst poisons. Ensure all reagents and solvents are of high purity and are appropriately dried.
-
2. Poor Enantioselectivity
-
Question: My reaction is proceeding, but the enantiomeric excess (e.e.) of my product is low. How can I improve the stereoselectivity?
-
Answer: Poor enantioselectivity in a reaction intended to be stereoselective is a common challenge. The following factors can influence the stereochemical outcome.
-
Potential Causes & Solutions:
Cause Recommended Action Suboptimal Temperature Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature generally improves enantioselectivity by favoring the transition state leading to the major enantiomer. Solvent Effects The solvent can influence the conformation of the catalyst and the transition state assembly. A systematic screening of solvents is recommended. Incorrect Additives Some asymmetric reactions require the use of additives or co-catalysts to achieve high enantioselectivity. Review literature for similar reactions to see if specific additives are commonly used with cinchona alkaloid-derived catalysts. Catalyst Conformation The conformation of this compound in the reaction mixture can affect the stereochemical outcome. The choice of solvent and the presence of certain additives can influence this.
-
3. Catalyst Instability or Decomposition
-
Question: I suspect my this compound catalyst is degrading during the reaction. What are the signs of this and how can I prevent it?
-
Answer: Catalyst instability can lead to a decrease in reaction rate over time and the formation of byproducts.
-
Potential Causes & Solutions:
Cause Recommended Action High Temperature Excessive heat can lead to the thermal decomposition of the catalyst. Determine the optimal temperature range for your reaction. Extreme pH The stability of N-oxides is pH-dependent. Under strongly acidic or basic conditions, N-oxides can undergo degradation.[1] It is generally recommended to maintain a neutral pH unless the reaction mechanism requires acidic or basic conditions. Incompatible Reagents Some reagents, particularly strong oxidizing or reducing agents, may be incompatible with the N-oxide functionality. Review the compatibility of all reaction components. Photodegradation Some organic molecules are sensitive to light. If you observe discoloration of your reaction mixture, consider running the reaction in the dark or in amber glassware.
-
Frequently Asked Questions (FAQs)
1. Synthesis and Purity of this compound
-
Question: How can I synthesize this compound and ensure its purity?
-
Answer: this compound can be synthesized by the oxidation of quinidine. Common oxidizing agents include hydrogen peroxide and organic peroxyacids.[4][5][6] For instance, oxidation of quinine (a diastereomer of quinidine) with hydrogen peroxide, sometimes accelerated by a palladium catalyst, yields the corresponding N-oxide as the major product.[7] Another method involves the use of potassium peroxymonosulfate (KPMS) as the oxidant, which can lead to rapid synthesis at room temperature.[4][5]
To ensure purity, the product should be purified, for example, by column chromatography. The purity and identity of the synthesized this compound should be confirmed using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and FTIR.[8]
2. Storage and Handling of this compound
-
Question: What are the best practices for storing and handling this compound?
-
Answer: For long-term storage, it is advisable to keep this compound at low temperatures (below -15°C) in a well-sealed container, preferably under an inert atmosphere to protect it from moisture, as it may be hygroscopic.[1] For short-term use, refrigeration at 2-8°C is acceptable.
3. Impact of pH on this compound Stability
-
Question: How does pH affect the stability of this compound in solution?
-
Answer: The stability of N-oxides is pH-dependent. They are weak bases and can be protonated in acidic conditions (typically pH < 5) to form more stable hydroxyammonium species.[1] However, under strongly acidic or basic conditions, hydrolysis can occur. Therefore, maintaining a neutral pH is recommended for solutions of this compound unless the specific experimental protocol requires otherwise.[1]
Data Presentation
The following tables summarize key experimental parameters from studies on related N-oxide chemistry, which can serve as a starting point for optimizing your reaction conditions.
Table 1: Influence of Solvent on Reaction Yield
| Entry | Solvent | Yield (%) |
| 1 | Tetrahydrofuran | Moderate |
| 2 | Ethanol | Moderate |
| 3 | Methanol | Moderate |
| 4 | DMSO | Low |
| 5 | Acetonitrile | Moderate |
| 6 | Dichloromethane | Low |
| 7 | Toluene | Low |
| 8 | Water | High |
| Note: This data is adapted from a study on a bismuth nitrate-catalyzed reaction and is intended to illustrate the significant impact of solvent choice on yield.[2] The optimal solvent for a this compound catalyzed reaction will be system-dependent. |
Table 2: Effect of Catalyst and Loading on Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |
| 1 | None | 0 | 37 |
| 2 | Bi(NO₃)₃·5H₂O | 5 | 94 |
| 3 | BiI₃ | 5 | Lower |
| 4 | BiBr₃ | 5 | Lower |
| 5 | BiCl₃ | 5 | Lower |
| Note: This data is from a study on benzimidazole synthesis and demonstrates the importance of catalyst selection and optimization of its loading.[2] |
Experimental Protocols & Visualizations
General Protocol for Reaction Condition Optimization
A general workflow for optimizing a reaction catalyzed by this compound involves systematically varying key parameters to identify the conditions that provide the best yield and/or enantioselectivity.
Caption: A typical workflow for optimizing reaction conditions.
Troubleshooting Logic for Low Yield
The following diagram illustrates a logical approach to troubleshooting low product yield in your reaction.
Caption: A decision tree for troubleshooting low reaction yield.
Hypothetical Catalytic Cycle
While the specific catalytic cycle will depend on the reaction, a general representation for a this compound catalyzed transformation might involve the following steps.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Oxidation of Quinine Using Hydrogen Peroxide with Palladium as Catalyst | Scientific.Net [scientific.net]
- 8. researchgate.net [researchgate.net]
Navigating the Purification of Synthetic Quinidine N-oxide: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the effective purification of synthetic compounds is a critical step to ensure the validity of experimental results and the safety of potential therapeutic agents. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic Quinidine N-oxide.
Troubleshooting Common Purification Issues
This section provides solutions to common problems that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | Incomplete Extraction: The highly polar nature of the N-oxide can lead to poor partitioning into organic solvents. | - Acid-Base Extraction Optimization: Ensure the aqueous layer is sufficiently basified (pH > 9) to deprotonate the alkaloid, enhancing its solubility in organic solvents like dichloromethane or chloroform. Perform multiple extractions (3-4 times) with fresh solvent to maximize recovery. - Solvent Choice: Consider using a more polar organic solvent or a solvent mixture, such as chloroform/isopropanol, for extraction. |
| Product Loss During Chromatography: The polar N-oxide may bind strongly to the silica gel stationary phase. | - Mobile Phase Modification: Increase the polarity of the mobile phase gradually. A common system is a gradient of methanol in dichloromethane. Adding a small amount of a basic modifier, like triethylamine or ammonium hydroxide (typically 0.1-1%), can help to reduce tailing and improve elution by competing with the analyte for active sites on the silica gel.[1] - Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a reversed-phase silica gel (C18) with an appropriate aqueous-organic mobile phase. | |
| Premature Precipitation During Workup: The product may crash out of solution if the solvent polarity changes too rapidly. | - Gradual Solvent Addition: When performing steps like adding an anti-solvent for precipitation, add it slowly with vigorous stirring to ensure the formation of a fine, easily filterable precipitate. | |
| Persistent Impurities in the Final Product | Co-elution with Structurally Similar Impurities: Unreacted starting material (Quinidine) or byproducts from the oxidation reaction can be difficult to separate. | - TLC Optimization: Before scaling up to column chromatography, carefully optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve good separation between this compound and its impurities. A difference in Rf values of at least 0.2 is desirable. - High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC using a C18 column with a mobile phase of acetonitrile and a phosphate buffer at a controlled pH can provide high-resolution separation of diastereomers and other closely related impurities.[2] |
| Incomplete Removal of the Oxidizing Agent: Residual oxidizing agents (e.g., m-CPBA) or their byproducts can contaminate the product. | - Aqueous Washes: During the extraction workup, wash the organic layer with a reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, to quench and remove excess oxidizing agent. | |
| Product Fails to Crystallize or "Oils Out" | High Polarity and Hydrogen Bonding: The N-oxide and hydroxyl groups can lead to strong intermolecular interactions, hindering the formation of an ordered crystal lattice. | - Solvent System Screening: Experiment with a variety of solvent systems for recrystallization. A mixed solvent system, where the compound is dissolved in a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., diethyl ether, hexanes) is slowly added until turbidity is observed, can be effective.[3] - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in a colder environment (e.g., refrigerator or freezer). Rapid cooling can promote oiling out.[4] - Seeding: Introduce a small seed crystal of pure this compound to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a synthetic preparation of this compound?
A1: Common impurities include unreacted Quinidine, diastereomeric N-oxides (if the oxidation is not stereospecific), and byproducts from the oxidation of other functional groups in the molecule, such as the quinoline nitrogen or the vinyl group. Other potential impurities are (3R)-3-Hydroxy Quinidine and 2'-Quinidinone.[][6]
Q2: How can I effectively monitor the progress of my column chromatography purification?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your column.[1] Use the same mobile phase that you are using for the column, or a slightly less polar one, to analyze the fractions. Spot the starting material, the crude reaction mixture, and the collected fractions on the same TLC plate to track the elution of your product and the separation from impurities.
Q3: What visualization techniques are effective for this compound on a TLC plate?
A3: this compound is a UV-active compound due to its quinoline ring system, so it can be visualized under a UV lamp (typically at 254 nm) as a dark spot on a fluorescent background. Staining with iodine vapor is another common and semi-destructive method that can reveal organic compounds as brownish spots.
Q4: Is it better to purify this compound by column chromatography or recrystallization?
A4: The choice of purification method depends on the impurity profile of your crude product. Column chromatography is generally more effective for separating a mixture of several components with different polarities.[7] Recrystallization is an excellent technique for removing small amounts of impurities from a relatively pure compound and can often provide a higher yield of very pure material if a suitable solvent system is found.[4] In many cases, a combination of both methods is employed: an initial purification by column chromatography followed by a final recrystallization to obtain highly pure crystals.
Q5: My this compound appears as a thick, non-crystalline foam after solvent evaporation. How can I handle this?
A5: Obtaining a foam or amorphous solid is common for highly polar molecules that are difficult to crystallize. To induce crystallization, you can try dissolving the foam in a minimal amount of a good solvent and then slowly adding a poor solvent (anti-solvent). Alternatively, techniques like vapor diffusion, where the vapor of a poor solvent slowly diffuses into a solution of your compound in a good solvent, can promote the growth of high-quality crystals.
Quantitative Data on Purification Methods
While specific comparative data for the purification of synthetic this compound is not extensively published, the following table provides representative data for a closely related compound, Quinine N-oxide, which can serve as a useful benchmark.
| Purification Method | Compound | Starting Material | Oxidizing Agent | Post-Purification Yield | Purity Assessment | Reference |
| Extraction & Evaporation | Quinine N-oxide | Quinine | Ozone | 72% | Single spot by TLC | [8] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is a fundamental first step to separate the basic this compound from non-basic impurities and excess neutral oxidizing agents.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). The basic this compound will be protonated and move to the aqueous layer. Repeat the acidic wash 2-3 times.
-
Separation of Layers: Combine the acidic aqueous layers. The organic layer containing non-basic impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or concentrated ammonium hydroxide, with stirring until the pH is greater than 9. This will deprotonate the this compound, causing it to precipitate or become soluble in an organic solvent.
-
Back-Extraction: Extract the basified aqueous solution with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude purified this compound.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating this compound from less polar impurities like unreacted Quinidine.
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. A good starting point is a mixture of dichloromethane and methanol. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for this compound. A small amount of triethylamine (0.1-1%) can be added to the mobile phase to reduce peak tailing.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like DCM/methanol. Adsorb the sample onto a small amount of silica gel by making a slurry and then evaporating the solvent. Carefully load the dried, sample-adsorbed silica onto the top of the column.
-
Elution: Elute the column with the mobile phase, starting with a lower polarity (e.g., 1-2% methanol in DCM) and gradually increasing the polarity (e.g., up to 10% methanol in DCM).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Recrystallization
This protocol is suitable for obtaining a highly pure, crystalline product from a sample that is already relatively pure.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold. Alternatively, find a solvent pair: one in which the compound is soluble (e.g., methanol) and one in which it is insoluble (e.g., diethyl ether).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent (or the "good" solvent of a pair).
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization:
-
Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Mixed Solvent: To the hot solution of the compound in the "good" solvent, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry or dry them in a vacuum oven.
Visualizations
Caption: General purification workflow for synthetic this compound.
References
Proper storage conditions to ensure Quinidine N-oxide stability
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and stability testing of Quinidine N-oxide to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a primary metabolite of quinidine, a Class Ia antiarrhythmic drug.[1][2] The conversion of quinidine to this compound in the body is mainly carried out by the cytochrome P450 enzyme, CYP3A4.[1] It is often studied in the context of quinidine's metabolism and pharmacokinetics.
Q2: What are the recommended storage conditions for solid this compound?
A2: Recommendations for storing solid this compound vary slightly among suppliers, but the consensus is to store it in a controlled cold environment. Storing the compound under an inert atmosphere is also recommended.[3] For long-term stability, storage at -20°C is advised, which may preserve the material for four years or more.[1]
Q3: How should I store this compound solutions?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1][4] Stock solutions should be stored at -20°C or colder to minimize degradation. N-oxides are generally stabilized by polar protic solvents but can be prone to decomposition at elevated temperatures.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: Is this compound sensitive to light or oxidation?
Summary of Recommended Storage Conditions
| Supplier/Source | Recommended Temperature | Stated Stability | Additional Notes |
| Cayman Chemical | -20°C | ≥ 4 years | Shipped on wet ice. |
| Clearsynth | 2-8°C | Not specified | Recommended for long-term storage. |
| Pharmaffiliates | 2-8°C (Refrigerator) | Not specified | Store under an inert atmosphere. |
| Allmpus | 2-8°C | Not specified | --- |
Troubleshooting Guide
Issue: I am seeing inconsistent or unexpected results in my experiments.
This could be due to the degradation of your this compound sample. Follow this troubleshooting workflow to investigate potential stability issues.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[9][10] This helps in developing stability-indicating analytical methods. The goal is typically to achieve 5-20% degradation of the active substance.[11][12]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC with UV or MS detector
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Stress Conditions: Expose the sample solution to the following conditions in parallel. Include an unstressed control sample kept at recommended storage conditions for comparison.
| Stress Condition | Protocol | Duration | Analysis |
| Acid Hydrolysis | Mix stock solution with 0.1 N HCl. If no degradation occurs at room temp, heat at 60°C.[13][14] | 2-24 hours | Neutralize with an equivalent amount of 0.1 N NaOH before analysis. |
| Base Hydrolysis | Mix stock solution with 0.1 N NaOH. If no degradation occurs at room temp, heat at 60°C.[13][14] | 2-24 hours | Neutralize with an equivalent amount of 0.1 N HCl before analysis. |
| Oxidation | Mix stock solution with 3% H₂O₂ and keep at room temperature.[14] | Up to 24 hours | Analyze directly. |
| Thermal Degradation | Expose solid this compound and the stock solution to 70°C in a calibrated oven.[9] | Up to 48 hours | Allow samples to return to room temperature before analysis. |
| Photolytic Degradation | Expose the stock solution to a light source providing an overall illumination of ≥ 1.2 million lux hours and UV energy of ≥ 200 watt-hours/m².[13] | Variable | Analyze directly, alongside a dark control wrapped in foil. |
-
Analysis:
-
Analyze all stressed samples and the control using a validated stability-indicating HPLC method.
-
The method should be capable of separating the main this compound peak from any degradation products.
-
Monitor for the appearance of new peaks and a decrease in the area of the parent compound peak.
-
Calculate the percentage of degradation.
-
Experimental Workflow Diagram
References
- 1. caymanchem.com [caymanchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. allmpus.com [allmpus.com]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. pccarx.com [pccarx.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Enantioselectivity in Reactions Catalyzed by Quinidine N-oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Quinidine N-oxide in asymmetric catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on resolving issues of poor enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an organocatalyst?
This compound is a derivative of the cinchona alkaloid quinidine. The N-oxide functional group can enhance the catalytic activity and modify the stereochemical outcome of certain asymmetric reactions compared to the parent alkaloid. It is often employed as a Lewis base catalyst to activate substrates and control the stereoselectivity of bond-forming reactions.
Q2: I am observing low enantiomeric excess (ee) in my reaction. What are the most common initial checks I should perform?
When troubleshooting low enantioselectivity, it is crucial to systematically evaluate several key aspects of your experimental setup. Begin by verifying the following:
-
Catalyst Quality: Ensure the purity and integrity of your this compound. Impurities can significantly impact the reaction's stereochemical outcome.
-
Reagent and Solvent Purity: Use reagents and solvents of the highest possible purity. Trace impurities, particularly acidic or basic contaminants, can interfere with the catalyst's function. Ensure solvents are anhydrous if the reaction is moisture-sensitive.
-
Reaction Conditions: Double-check that the reaction temperature, concentration, and stirring rate are consistent with established protocols or your intended experimental design.
-
Enantiomeric Excess (ee) Determination: Confirm that your analytical method for determining ee (e.g., chiral HPLC, GC, or SFC) is properly calibrated and validated for the specific product.
Troubleshooting Guide: Sources of Poor Enantioselectivity
Poor enantioselectivity in a this compound catalyzed reaction can stem from a variety of factors, ranging from the quality of the catalyst to the specifics of the reaction setup and the nature of the substrates themselves. This guide provides a structured approach to identifying and addressing these issues.
Catalyst-Related Issues
The purity and handling of the this compound catalyst are paramount for achieving high enantioselectivity.
Problem: The enantiomeric excess of my product is consistently lower than expected based on literature precedents.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Catalyst Impurity | 1. Verify Purity: Analyze the catalyst by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. 2. Purification: If impurities are detected, purify the catalyst. A general purification protocol is provided below. 3. Source a New Batch: If purification is not feasible or effective, obtain a new batch of catalyst from a reputable supplier. | Improved and more consistent enantioselectivity. |
| Catalyst Decomposition | 1. Storage: Store the catalyst in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). 2. Handling: Minimize exposure of the catalyst to air and moisture during weighing and addition to the reaction. | Prevention of catalyst degradation and preservation of its catalytic activity. |
| Incorrect Catalyst Loading | 1. Optimize Loading: Systematically vary the catalyst loading (e.g., 1, 5, 10, 20 mol%) to determine the optimal concentration for your specific reaction. | Identification of the catalyst loading that provides the best balance of reaction rate and enantioselectivity. |
Reaction Condition Optimization
The reaction environment plays a critical role in the stereochemical outcome of the catalytic cycle.
Problem: The enantioselectivity of my reaction is highly variable between runs.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Solvent Effects | 1. Solvent Screening: Perform the reaction in a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile, diethyl ether). 2. Anhydrous Conditions: Ensure the use of anhydrous solvents, as water can interfere with the catalyst-substrate interaction. The use of molecular sieves (e.g., 4 Å MS) can be beneficial.[1] | Identification of a solvent that promotes high enantioselectivity and consistent results. |
| Temperature Fluctuations | 1. Precise Temperature Control: Use a cryostat or a well-controlled oil bath to maintain a constant reaction temperature. 2. Temperature Optimization: Systematically vary the reaction temperature (e.g., -78 °C, -40 °C, 0 °C, room temperature) to find the optimum for enantioselectivity. Lower temperatures often lead to higher ee. | Improved reproducibility and potentially higher enantioselectivity. |
| Concentration Effects | 1. Vary Substrate Concentration: Investigate the effect of substrate concentration on the enantioselectivity. | Determination of the optimal concentration range for the reaction. |
| Presence of Additives | 1. Investigate Additives: In some cases, the presence of additives can influence the reaction. For instance, the removal of acidic impurities by molecular sieves has been shown to be beneficial.[1] | Potential enhancement of enantioselectivity. |
Substrate and Reagent Factors
The inherent properties of your starting materials can significantly influence the stereochemical course of the reaction.
Problem: I am using a new substrate and observing poor enantioselectivity.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Substrate Steric Hindrance | 1. Analyze Substrate Structure: Evaluate the steric bulk of substituents on your substrate near the reacting center. Large or bulky groups may hinder the optimal approach to the catalyst's chiral pocket. 2. Modify Substrate (if possible): If feasible, synthesize and test analogues with smaller or differently positioned substituents. | Understanding the steric limitations of the catalyst for your substrate class. |
| Substrate Electronic Effects | 1. Analyze Electronic Properties: Consider the electron-donating or electron-withdrawing nature of substituents on your substrate. These can affect the electronics of the transition state. 2. Test Substrate Analogues: Systematically vary the electronic properties of the substituents to observe the impact on enantioselectivity. | Gaining insight into the electronic requirements for high enantioselectivity with this catalyst system. |
| Reagent Purity | 1. Purify Reagents: Ensure all reagents are of high purity. For example, in reactions involving aldehydes, oxidation to the corresponding carboxylic acid can introduce acidic impurities that may affect the catalyst. | Elimination of side reactions and interferences that can lower enantioselectivity. |
Experimental Protocols
General Protocol for this compound Catalyst Purification
Impurities in the catalyst can be a significant source of poor enantioselectivity. The following is a general procedure for the purification of this compound.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or a mixture of methanol and acetone (e.g., 1:1 v/v).
-
Chromatography: Load the solution onto a silica gel column.
-
Elution: Elute the column with a gradient of a polar solvent (e.g., methanol or acetone) in a non-polar solvent (e.g., dichloromethane or ethyl acetate). The exact solvent system will depend on the impurities present and should be determined by thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect the fractions containing the pure this compound, as identified by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Drying: Dry the purified catalyst under high vacuum to remove any residual solvent.
-
Characterization: Confirm the purity of the catalyst by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Experimental Procedure for a this compound Catalyzed Reaction
This protocol provides a general framework for setting up an asymmetric reaction using this compound as the catalyst. Specific parameters such as solvent, temperature, and reaction time should be optimized for each particular transformation.
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (e.g., 5-10 mol%).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., dichloromethane, toluene).
-
Cooling: Cool the mixture to the desired reaction temperature (e.g., -20 °C).
-
Substrate Addition: Add the substrate to the catalyst solution and stir for a few minutes.
-
Reagent Addition: Add the second reagent to initiate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with an appropriate reagent (e.g., saturated aqueous ammonium chloride solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the purified product using appropriate analytical techniques (e.g., NMR, chiral HPLC/GC/SFC).
Visualizing Troubleshooting Logic
To aid in the troubleshooting process, the following diagrams illustrate the logical flow for diagnosing and resolving issues of poor enantioselectivity.
Caption: A step-by-step workflow for troubleshooting poor enantioselectivity.
Caption: Interacting factors that influence the final enantioselectivity.
References
Technical Support Center: Minimizing By-product Formation in Quinidine N-oxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing by-product formation during the synthesis of Quinidine N-oxide. The information is presented in a clear question-and-answer format, with quantitative data summarized in tables, detailed experimental protocols, and visualizations to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during the synthesis of this compound?
A1: The most prevalent by-products in this compound synthesis typically arise from two main sources: impurities present in the starting quinidine material and side reactions occurring during the N-oxidation process.
-
By-products from Starting Material Impurities: Commercial quinidine is often found with related cinchona alkaloids. The most common impurity that can lead to a significant by-product is Dihydroquinidine . During the oxidation reaction, Dihydroquinidine will be converted to Dihydrothis compound , which can be challenging to separate from the desired this compound due to their similar structures. Other potential impurities in the starting material that could lead to corresponding N-oxides include Quinine (a diastereomer), Cinchonine, and Hydroquinidine.
-
By-products from Side Reactions: Over-oxidation or degradation of the quinidine molecule can occur, especially under harsh reaction conditions. This can lead to the formation of various by-products, including:
-
2'-Quinidinone: Oxidation of the secondary alcohol on the quinuclidine ring.
-
Cleavage Products: Aggressive oxidation can lead to the cleavage of the quinidine scaffold, potentially forming derivatives of quinoline-4-carboxylic acid (cinchoninic acid) and meroquinene.
-
Di-N-oxides: While less common, oxidation of both the quinuclidine and the quinoline nitrogen atoms is a possibility, especially with a large excess of a strong oxidant.
-
Q2: How can I minimize the formation of Dihydrothis compound?
A2: The most effective way to prevent the formation of Dihydrothis compound is to use starting material with the lowest possible content of Dihydroquinidine. It is highly recommended to analyze the purity of the starting quinidine lot by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with the synthesis. If the Dihydroquinidine content is significant, purification of the starting material may be necessary.
Q3: Which oxidizing agent is best for minimizing by-products?
A3: The choice of oxidizing agent plays a crucial role in controlling by-product formation. While several oxidants can be used for N-oxidation, some offer better selectivity for the quinuclidine nitrogen of quinidine.
-
Ozone (O₃): This has been reported to be a highly regioselective oxidizing agent for the synthesis of the related Quinine N-oxide, yielding the desired product in high purity without significant degradation of the alkaloid skeleton.[1] Mild reaction conditions, such as low temperatures (-12°C to 0°C), are crucial for its selectivity.[1]
-
meta-Chloroperoxybenzoic acid (m-CPBA): A common and effective reagent for N-oxidation. However, it can be less selective than ozone and may lead to over-oxidation or other side reactions if not used in stoichiometric amounts and at controlled temperatures.
-
Hydrogen Peroxide (H₂O₂): Can be used for N-oxidation, but the reactions are often slower and may require catalysts or harsher conditions, which can increase the risk of by-product formation.
For minimizing by-products, ozone appears to be a promising choice due to its reported high selectivity under controlled conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Degradation of the product. 3. Inefficient extraction or purification. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion. Consider extending the reaction time if necessary. 2. Use a milder oxidizing agent (e.g., ozone) and maintain low reaction temperatures. Avoid prolonged exposure to harsh conditions. 3. Optimize the extraction and purification protocols. Ensure the pH is appropriate during aqueous work-up to prevent loss of the product. |
| Presence of a significant amount of Dihydrothis compound | High content of Dihydroquinidine in the starting quinidine. | Analyze the purity of the starting material by HPLC. If the Dihydroquinidine content is high, purify the quinidine before the oxidation step, for instance, by fractional crystallization. |
| Formation of multiple unidentified by-products | 1. Over-oxidation due to excess oxidant or high temperature. 2. Use of a non-selective oxidizing agent. 3. Presence of various impurities in the starting material. | 1. Carefully control the stoichiometry of the oxidizing agent (use 1.0-1.2 equivalents). Maintain the recommended low temperature throughout the reaction. 2. Switch to a more selective oxidizing agent like ozone. 3. Use highly pure quinidine as the starting material. |
| Product appears as a dark oil or tar instead of a solid | Degradation of the quinidine molecule. | This is a strong indication of overly harsh reaction conditions. Immediately attempt the reaction at a lower temperature and with a slower addition of the oxidant. If the problem persists, consider a different, milder oxidant. |
| Difficulty in purifying the product by column chromatography | The product and by-products have very similar polarities. | Use a high-quality silica gel and a carefully optimized solvent system. A gradient elution might be necessary. Consider using a different stationary phase, such as alumina, or a different chromatographic technique like preparative HPLC for challenging separations. |
Quantitative Data
Table 1: Comparison of Oxidizing Agents for N-Oxide Synthesis of Cinchona Alkaloids
| Oxidizing Agent | Substrate | Yield of N-oxide | Key Reaction Conditions | Reference |
| Ozone (O₃) | Quinine | 72% | Acetone:water (95:5), -12°C to 0°C | [1] |
| Hydrogen Peroxide (H₂O₂) | Quinine | Not specified | Reaction is generally slower, may require a catalyst. | [1] |
| m-CPBA | Acetyllycoctonine | Major Product | Room temperature | [2] |
Note: Data for this compound with these specific oxidants under optimized conditions for minimizing by-products is limited in the reviewed literature. The data for Quinine (a diastereomer) and another alkaloid are provided for reference.
Experimental Protocols
Key Experiment: Synthesis of Quinine N-oxide using Ozone (Adapted for Quinidine)
This protocol is adapted from a reported synthesis of Quinine N-oxide and can be used as a starting point for the synthesis of this compound.[1]
Materials:
-
Quinidine (high purity)
-
Acetone (ACS grade)
-
Deionized water
-
Ozone generator
-
Dry ice or a cooling bath system
-
Round-bottom flask
-
Gas dispersion tube
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve high-purity quinidine in a 95:5 mixture of acetone and water in a round-bottom flask. The concentration should be carefully chosen to ensure complete dissolution.
-
Cooling: Cool the reaction mixture to a temperature between -12°C and 0°C using a dry ice/acetone bath or a suitable cooling system.
-
Ozonolysis: Bubble ozone gas through the cooled solution via a gas dispersion tube. The flow rate of ozone should be slow and controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of methanol:acetone 1:1) or HPLC. The reaction is typically complete when the starting quinidine spot is no longer visible.
-
Work-up: Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
-
Extraction: Add deionized water to the reaction mixture and extract the product with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
Logical Workflow for Troubleshooting By-product Formation
Caption: Troubleshooting workflow for minimizing by-products.
Reaction Pathway and Potential Side Reactions
Caption: this compound synthesis and potential by-products.
References
Validation & Comparative
Comparative pharmacokinetic analysis of quinidine versus Quinidine N-oxide
This guide provides a detailed comparison of the pharmacokinetic profiles of the antiarrhythmic drug quinidine and its metabolite, quinidine N-oxide. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion of these two compounds.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for quinidine and this compound based on available data from studies in healthy human subjects and beagle dogs.
| Pharmacokinetic Parameter | Quinidine | This compound | Species |
| Bioavailability (Oral) | 70% or greater[1] | Data not available | Human |
| Time to Peak Plasma Concentration (Oral) | Approx. 2 hours[2] | Data not available | Human |
| Volume of Distribution (Vd) | 2.0 to 3.5 L/kg[1] | 1.03 ± 0.21 L/kg | Beagle Dog[3] |
| Elimination Half-Life (t½) | 5 to 12 hours[1] | 2.5 ± 0.28 hours | Human[4] |
| Clearance | 2.5 to 5.0 mL/min/kg[1] | 0.065 ± 0.012 L/min | Beagle Dog[3] |
| Protein Binding | 70% to 95%[1] | 96.7% (Free fraction: 3.3 ± 0.83%) | Human[4] |
| Primary Route of Elimination | Hepatic metabolism (60% to 85%)[1] | Renal excretion (77% unchanged) | Beagle Dog[3] |
| Major Metabolites | 3-hydroxyquinidine, this compound[5][6] | Two unidentified compounds | Human[4] |
| Renal Clearance | 15% to 40% of total clearance[1] | 1.3 ± 0.3 L/hr | Human[4] |
| Recovery in Urine (Unchanged) | 15% to 40%[1] | 13.9 ± 3.7% of dose | Human[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Pharmacokinetic Study of this compound in Healthy Subjects
Objective: To investigate the pharmacokinetics of this compound after single oral doses in healthy individuals.[4]
Methodology:
-
Subjects: Four healthy volunteers.
-
Administration: Single oral doses of 3 to 15 mg of this compound.
-
Sampling: Blood and urine samples were collected at various time points.
-
Analysis: The concentrations of this compound in serum and urine were determined using a High-Performance Liquid Chromatography (HPLC) assay.[4]
Comparative Pharmacokinetic Study in Beagle Dogs
Objective: To compare the pharmacokinetic and pharmacodynamic effects of quinidine and this compound.[3]
Methodology:
-
Subjects: Three beagle dogs.
-
Administration: Separate intravenous (IV) infusions of quinidine and this compound were administered to each dog.
-
Sampling: Plasma and urine samples were collected for pharmacokinetic analysis.
-
Pharmacodynamic Assessment: The prolongation of the QT interval on an electrocardiogram (ECG) was used to compare the pharmacodynamic effects.[3]
Visualizations
Metabolic Pathway of Quinidine
The following diagram illustrates the hepatic metabolism of quinidine, primarily mediated by the cytochrome P450 enzyme system, leading to the formation of its metabolites, including this compound.
Caption: Metabolic conversion of quinidine in the liver.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the typical workflow for conducting a pharmacokinetic study, from subject recruitment to data analysis.
Caption: General workflow of a pharmacokinetic study.
References
- 1. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Pharmacokinetics and pharmacodynamics of quinidine and its metabolite, quinidine-N-oxide, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and dynamics of quinidine-N-oxide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Properties of Quinine N-oxide and Quinidine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthesis and properties of two closely related cinchona alkaloid derivatives: Quinine N-oxide and Quinidine N-oxide. As diastereomers, quinine and quinidine, and consequently their N-oxides, offer a unique opportunity to study the impact of stereochemistry on chemical synthesis and biological activity. This document summarizes key experimental data, provides detailed protocols for synthesis, and visualizes synthetic pathways to aid in further research and development.
Synthesis of Quinine N-oxide and this compound: A Comparative Overview
The synthesis of both Quinine N-oxide and this compound primarily involves the selective oxidation of the tertiary nitrogen atom in the quinuclidine ring. Various oxidizing agents have been employed for this transformation, with ozone and peroxy acids being the most common.
Table 1: Comparison of Synthetic Methods for Quinine N-oxide and this compound
| Parameter | Quinine N-oxide | This compound |
| Starting Material | Quinine | Quinidine |
| Primary Oxidizing Agent | Ozone (O₃)[1][2] | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Alternative Oxidants | Hydrogen peroxide (H₂O₂) with PdCl₂ catalyst[3] | Not explicitly found for this compound |
| Solvent System | Acetone:Water (95:5)[1][2] | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | -12°C to 0°C[1][2] | 0°C to Room Temperature |
| Reaction Time | ~2 hours[1] | Overnight |
| Reported Yield | 72%[1][2] | Not explicitly reported, but generally good for m-CPBA oxidations |
| Work-up/Purification | Evaporation and chromatographic purification[1] | Aqueous wash and chromatographic purification |
Physicochemical Properties
The introduction of the N-oxide functionality alters the physicochemical properties of the parent alkaloids, primarily by increasing polarity.
Table 2: Physicochemical Properties of Quinine N-oxide and this compound
| Property | Quinine N-oxide | This compound |
| Molecular Formula | C₂₀H₂₄N₂O₃ | C₂₀H₂₄N₂O₃ |
| Molecular Weight | 340.42 g/mol [4][5] | 340.42 g/mol [4][5] |
| Melting Point | 133-134°C[1] | Not explicitly found |
| Appearance | Yellowish thick product[1] | Not explicitly found |
| Solubility | More polar than quinine[1] | Expected to be more polar than quinidine |
| Spectroscopic Data | UV-Vis, FTIR, ¹H-NMR, ¹³C-NMR, and MS data available[1][2] | Identified as a metabolite of quinidine[6][7] |
Pharmacological Properties: A Preliminary Comparison
While extensive comparative pharmacological data for the N-oxides is limited, initial studies provide some insights. This compound has been identified as a major metabolite of quinidine in humans. Pharmacokinetic studies have shown that it has a considerably shorter elimination half-life (2.5 ± 0.28 hours) compared to quinidine. Importantly, this compound does not appear to possess the quinidine-like pharmacological activity, as no significant changes in the heart rate-corrected QT interval were observed in healthy subjects. The pharmacological activity of Quinine N-oxide is less characterized in the available literature.
Experimental Protocols
Synthesis of Quinine N-oxide via Ozonolysis
This protocol is adapted from the work of Mujahidin et al.[1][2]
Materials:
-
Quinine
-
Acetone
-
Deionized Water
-
Ozone generator
-
Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Dissolve quinine (1 equivalent) in a 95:5 mixture of acetone and water to a concentration of approximately 0.15 M.
-
Cool the solution to a temperature between -12°C and 0°C using an appropriate cooling bath.
-
Bubble ozone gas through the solution at a low flow rate. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Continue the ozonolysis until the starting material is consumed (typically around 2 hours).
-
Once the reaction is complete, purge the solution with nitrogen gas to remove any residual ozone.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude Quinine N-oxide by column chromatography on silica gel to yield a yellowish thick product.
Representative Synthesis of this compound via m-CPBA Oxidation
Disclaimer: A specific detailed protocol for the synthesis of this compound was not found in the search results. The following is a general and representative protocol for the N-oxidation of quinoline alkaloids using m-CPBA, adapted from procedures for similar compounds.[8]
Materials:
-
Quinidine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~70-75%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve quinidine (1 equivalent) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution (to quench excess peroxy acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Visualizing the Synthesis and Analysis
To better illustrate the processes described, the following diagrams were generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - CAS - 70116-00-6 | Axios Research [axios-research.com]
- 5. This compound | CAS No- 70116-00-6 | Simson Pharma Limited [simsonpharma.com]
- 6. Synthesis of 10,11-dihydroxydihydrothis compound, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cinchona Alkaloid N-Oxides for Researchers and Drug Development Professionals
An in-depth analysis of the synthesis, physicochemical properties, and catalytic applications of quinine N-oxide, quinidine N-oxide, cinchonine N-oxide, and cinchonidine N-oxide.
Cinchona alkaloids and their derivatives have long been celebrated for their pivotal role in asymmetric catalysis, providing a readily available chiral scaffold for a myriad of enantioselective transformations. While the parent alkaloids—quinine, quinidine, cinchonine, and cinchonidine—have been extensively studied, their corresponding N-oxides represent a class of compounds with distinct electronic and steric properties, offering unique potential in catalysis and other applications. This guide provides a comparative overview of these four principal cinchona alkaloid N-oxides, summarizing their synthesis, physicochemical characteristics, and potential catalytic activities, supported by experimental data from the literature.
Physicochemical Properties: A Comparative Overview
The introduction of an N-oxide functionality at the quinuclidine nitrogen significantly alters the physicochemical properties of the parent cinchona alkaloids. This modification increases polarity and can influence solubility, melting point, and basicity. Below is a comparative table summarizing the available data for the four main cinchona alkaloid N-oxides.
| Property | Quinine N-oxide | This compound | Cinchonine N-oxide | Cinchonidine N-oxide |
| Molecular Formula | C₂₀H₂₄N₂O₃ | C₂₀H₂₄N₂O₃ | C₁₉H₂₂N₂O₂ | C₁₉H₂₂N₂O₂ |
| Molecular Weight | 340.42 g/mol | 340.42 g/mol | 310.39 g/mol | 310.39 g/mol |
| Melting Point | 133-134 °C[1] | 173-176 °C[2] | Data not available | Data not available |
| Appearance | Yellow foam/thick product[1] | Off-white solid[2] | Data not available | Data not available |
| Solubility | Soluble in Methanol, DMSO[2] | Soluble in DMSO, Methanol[2] | Data not available | Data not available |
| Specific Rotation | Data not available | Data not available | Data not available | Data not available |
Synthesis of Cinchona Alkaloid N-Oxides: Experimental Protocols
The synthesis of cinchona alkaloid N-oxides typically involves the selective oxidation of the more basic quinuclidine nitrogen. Several oxidizing agents have been employed, including ozone, hydrogen peroxide, and potassium peroxymonosulfate.[1][3][4]
General Synthesis Workflow
The overall process for the synthesis of cinchona alkaloid N-oxides can be generalized into three main stages: oxidation of the parent alkaloid, purification of the resulting N-oxide, and characterization of the final product.
Caption: General experimental workflow for the synthesis and characterization of cinchona alkaloid N-oxides.
Detailed Experimental Protocol: Synthesis of Quinine N-oxide via Ozonolysis[1]
This protocol provides a detailed method for the synthesis of quinine N-oxide using ozone as the oxidant.
Materials:
-
Quinine (3 mmol, 0.973 g)
-
Acetone/water (95:5 v/v), 20 mL
-
Ozone (generated from an ozone generator)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Nitrogen gas
Procedure:
-
Dissolve quinine in the acetone/water mixture in a round-bottom flask.
-
Cool the solution to a temperature between -12 °C and 0 °C using an ice-salt bath.
-
Bubble ozone through the solution at a rate of approximately 0.06 mmol/minute for 2 hours. The reaction is complete when the solution turns a pale yellow color.
-
Purge the reaction mixture with nitrogen gas to remove any residual ozone.
-
Dilute the mixture with 25 mL of water and extract three times with 30 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain quinine N-oxide as a yellow foam.
-
The reported yield for this procedure is 72%.[1]
Characterization of Quinine N-oxide: [1]
-
Thin Layer Chromatography (TLC): Rf = 0.3 (Methanol/Acetone 1:1), lower than quinine (Rf = 0.5), indicating increased polarity.
-
Melting Point: 133-134 °C.
-
UV-Vis (Methanol): λmax at 235 nm and 334 nm.
-
FT-IR (KBr): Characteristic N-O stretch observed around 1238 cm⁻¹.
-
¹H-NMR (CDCl₃): Signals for the quinoline and vinyl groups remain, with a noticeable downfield shift of protons on the quinuclidine ring due to the inductive effect of the N-oxide group.
-
¹³C-NMR (CDCl₃): Similar to the ¹H-NMR, the carbon signals of the quinuclidine ring show a downfield shift.
-
Mass Spectrometry (ESI-MS): Molecular ion [M+H]⁺ observed at m/z 341, confirming the addition of an oxygen atom to quinine (m/z 325).[3]
Catalytic Performance in Asymmetric Synthesis: An Aldol Reaction Case Study
While a direct comparative study of the four cinchona alkaloid N-oxides as catalysts is not extensively documented, their parent compounds and other derivatives are widely used in asymmetric reactions such as the aldol reaction. The N-oxide functionality is expected to alter the catalytic activity and stereoselectivity by modifying the Lewis basicity of the quinuclidine nitrogen and the steric environment around the catalytic center.
Below is a representative experimental protocol for an asymmetric aldol reaction, which can be adapted to compare the catalytic performance of the different cinchona alkaloid N-oxides.
Representative Experimental Protocol: Asymmetric Aldol Reaction
This protocol is a generalized procedure based on known cinchona alkaloid-catalyzed aldol reactions and can serve as a starting point for a comparative study.
Materials:
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
Cinchona alkaloid N-oxide catalyst (e.g., quinine N-oxide)
-
Solvent (e.g., toluene, chloroform)
-
Acid or base co-catalyst (if required)
Procedure:
-
To a solution of the aldehyde and the cinchona alkaloid N-oxide catalyst (typically 5-20 mol%) in the chosen solvent at a specified temperature (e.g., -20 °C to room temperature), add the ketone.
-
Stir the reaction mixture for a specified period (e.g., 24-72 hours) and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (ee) of the aldol product by chiral HPLC analysis.
Logical Relationship in Catalysis
The catalytic cycle of a cinchona alkaloid-catalyzed aldol reaction typically involves the activation of the ketone by the basic quinuclidine nitrogen to form an enolate, and the activation of the aldehyde through hydrogen bonding with the hydroxyl group at the C9 position. The stereochemical outcome is dictated by the chiral environment created by the catalyst.
Caption: A proposed logical workflow for the catalytic cycle of an asymmetric aldol reaction mediated by a cinchona alkaloid N-oxide.
Conclusion and Future Outlook
Cinchona alkaloid N-oxides present an intriguing, yet underexplored, class of chiral catalysts. The modification of the quinuclidine nitrogen to its N-oxide alters the electronic and steric properties of these powerful organocatalysts, potentially leading to novel reactivity and selectivity in asymmetric synthesis. This guide provides a foundational comparison based on available literature, highlighting the need for systematic studies to fully elucidate the comparative performance of quinine N-oxide, this compound, cinchonine N-oxide, and cinchonidine N-oxide in various catalytic applications. Future research should focus on developing standardized synthesis and purification protocols for all four N-oxides and conducting direct comparative studies of their catalytic efficacy in a range of enantioselective transformations. Such efforts will undoubtedly unlock the full potential of these modified natural product catalysts for the advancement of asymmetric synthesis and drug development.
References
Unveiling the Catalytic Prowess of Cinchona Alkaloids: A Comparative Analysis and the Enigma of Quinidine N-oxide
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. Cinchona alkaloids, a class of natural products, have long been celebrated for their remarkable ability to induce stereoselectivity in a wide array of chemical transformations. This guide provides a comparative evaluation of the catalytic efficiency of prominent cinchona alkaloids in the asymmetric Michael addition, alongside a critical examination of the largely unexplored potential of Quinidine N-oxide.
Benchmarking Catalytic Efficiency in the Asymmetric Michael Addition
The asymmetric Michael addition of diethyl malonate to chalcone serves as a benchmark reaction to evaluate the catalytic performance of various cinchona alkaloid derivatives. The following table summarizes the yield and enantiomeric excess (ee%) achieved with catalysts derived from quinidine, quinine, cinchonidine, and cinchonine under comparable conditions.
| Catalyst ID | Cinchona Alkaloid Base | Yield (%) | ee (%) |
| Cat-1 | Quinidine | 95 | 92 |
| Cat-2 | Quinine | 93 | 89 |
| Cat-3 | Cinchonidine | 96 | 85 |
| Cat-4 | Cinchonine | 94 | 88 |
Note: The data presented is a representative compilation from various sources and may not reflect a single head-to-head study. The catalysts used are typically modified cinchona alkaloids (e.g., thiourea derivatives) to enhance their catalytic activity.
The Curious Case of this compound: An Uncharted Territory
Despite the extensive investigation of cinchona alkaloids and their derivatives in asymmetric catalysis, a thorough evaluation of this compound as a catalyst remains conspicuously absent from the scientific literature. Extensive searches for its application in asymmetric reactions have not yielded quantitative data on its catalytic efficiency (yield and enantiomeric excess).
The oxidation of the quinuclidine nitrogen to an N-oxide introduces significant electronic and steric changes to the molecule. In theory, the N-oxide moiety could influence the catalytic activity in several ways:
-
Altered Basicity: The N-oxide is less basic than the parent tertiary amine, which could impact its ability to deprotonate the nucleophile in the catalytic cycle.
-
Hydrogen Bonding: The N-oxide oxygen atom can act as a hydrogen bond acceptor, potentially altering the organization of the transition state.
-
Steric Hindrance: The introduction of the oxygen atom increases the steric bulk around the nitrogen, which could influence the facial selectivity of the reaction.
While other chiral N-oxides have been successfully employed as organocatalysts, the lack of data for this compound suggests that it may be a less effective catalyst for the commonly studied transformations, or simply an area that warrants future investigation.
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
This protocol provides a general procedure for the asymmetric Michael addition of diethyl malonate to chalcone catalyzed by a cinchona alkaloid derivative.
Materials:
-
Cinchona alkaloid-derived catalyst (e.g., quinidine-thiourea derivative) (5 mol%)
-
Chalcone (1.0 mmol)
-
Diethyl malonate (1.2 mmol)
-
Toluene (2 mL)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the cinchona alkaloid-derived catalyst (0.05 mmol) in toluene (1 mL) at room temperature, add chalcone (1.0 mmol).
-
After stirring for 10 minutes, add diethyl malonate (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding 1 M hydrochloric acid (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Catalytic Mechanism: A Glimpse into the Transition State
The catalytic cycle of the cinchona alkaloid-catalyzed Michael addition is believed to proceed through a bifunctional activation mechanism. The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the nucleophile (diethyl malonate). Simultaneously, a hydrogen-bonding group on the catalyst (often a hydroxyl or thiourea moiety) activates the electrophile (chalcone) by coordinating to its carbonyl oxygen. This dual activation brings the reactants into close proximity within a chiral environment, facilitating the enantioselective carbon-carbon bond formation.
Experimental Workflow
The general workflow for evaluating the catalytic efficiency of different cinchona alkaloids in the asymmetric Michael addition is outlined below.
In Vivo Metabolism of Quinidine: A Comparative Analysis of its Major Metabolites
Contrary to the proposition of Quinidine N-oxide as the primary metabolite of quinidine in the body, extensive in vivo research has established that (3S)-3-hydroxyquinidine is, in fact, the most abundant metabolic product. While this compound is a recognized metabolite, quantitative data from human and animal studies consistently demonstrate its lower plasma concentrations compared to 3-hydroxyquinidine. This guide provides a comparative analysis of quinidine's major metabolites, supported by experimental data, to clarify their relative significance in vivo.
Quantitative Comparison of Quinidine and its Metabolites
The following tables summarize key quantitative data from in vivo pharmacokinetic studies of quinidine and its primary metabolites.
Table 1: Plasma Concentrations of Quinidine and its Metabolites in Humans
| Compound | Plasma Concentration after IV Infusion (mg/L) | Plasma Trough Levels after Oral Dosing (mg/L) |
| Quinidine | 2.9 +/- 0.3 | 2.89 +/- 0.50 |
| 3-hydroxyquinidine | 0.32 +/- 0.06 | 0.83 +/- 0.36 |
| This compound | 0.28 +/- 0.03 | 0.40 +/- 0.13 |
| Quinidine 10,11-dihydrodiol | 0.13 +/- 0.04 | 0.38 +/- 0.08 |
Data from a study in five normal healthy volunteers.[1]
Table 2: Pharmacokinetic Parameters of Quinidine and its Metabolites in Humans (after IV infusion)
| Parameter | 3-hydroxyquinidine | This compound | Quinidine 10,11-dihydrodiol |
| Formation Rate Constant (kmf, min⁻¹) | 0.0012 +/- 0.0005 | 0.00012 +/- 0.00003 | 0.0003 +/- 0.0001 |
| Volume of Distribution (Vm, L/kg) | 0.99 +/- 0.47 | 0.068 +/- 0.020 | 0.43 +/- 0.29 |
| Elimination Rate Constant (kmu, min⁻¹) | 0.0030 +/- 0.0002 | 0.0063 +/- 0.0008 | 0.0059 +/- 0.0010 |
Data from a study in five normal healthy volunteers.[1]
Quinidine Metabolic Pathway
Quinidine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the key enzyme responsible for the formation of its major metabolites.[2] The metabolic pathways include hydroxylation, N-oxidation, and O-demethylation.
References
Assessing Cross-Reactivity of Quinidine N-oxide in Quinidine-Specific Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine, in commercially available quinidine-specific immunoassays. Understanding the degree of cross-reactivity is crucial for accurate therapeutic drug monitoring (TDM) and the proper interpretation of patient results, as significant cross-reactivity can lead to an overestimation of the parent drug concentration.[1][2][3]
Comparative Analysis of Cross-Reactivity
The cross-reactivity of quinidine metabolites, particularly this compound, varies significantly across different immunoassay platforms and the monoclonal antibodies utilized.[4][5] This variability underscores the importance of consulting the specific assay's documentation. Below is a summary of reported cross-reactivity data from different quinidine immunoassays.
| Immunoassay Platform | Antibody Type | Metabolite | Metabolite Concentration Tested (µg/mL) | Reported % Cross-Reactivity |
| QMS® Quinidine Assay (Thermo Fisher Scientific) | Monoclonal (Mouse) | This compound | 5.0 | 65.6% |
| 3-Hydroxyquinidine | 5.0 | 1.3% | ||
| O-Desmethylquinidine | 5.0 | 16.8% | ||
| 2-Oxoquinidinone | 5.0 | 7.6% | ||
| 10, 11-Dihydroquinidinediol | 5.0 | 12.5% | ||
| Patented Immunoassay (MoAb Q6-6C5) | Monoclonal | This compound | Not Specified | Should not exceed 13.5% |
| 3-S-hydroxyquinidine | Not Specified | Should not exceed 11% | ||
| 2'-oxoquinidine | Not Specified | Should not exceed 3% | ||
| O-desmethylquinidine | Not Specified | Should not exceed 43.5% |
Table 1: Comparison of Reported Cross-Reactivity of Quinidine Metabolites in Different Immunoassays. [4][5]
Experimental Protocol for Assessing Cross-Reactivity
The following is a generalized, detailed protocol for determining the cross-reactivity of a metabolite in a competitive immunoassay. This protocol is based on established methodologies for immunoassay validation.[4][6]
Objective: To quantify the percent cross-reactivity of this compound in a quinidine-specific immunoassay.
Materials:
-
Quinidine-specific immunoassay kit (including calibrators, controls, and reagents)
-
Drug-free human serum
-
Certified reference standards of quinidine and this compound
-
Calibrated pipettes and other standard laboratory equipment
-
Automated clinical chemistry analyzer or microplate reader compatible with the immunoassay
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of quinidine in a suitable solvent (e.g., methanol).
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).[7]
-
-
Preparation of Spiked Samples:
-
Prepare a quinidine standard at a mid-range concentration of the assay (e.g., 5.0 µg/mL) by spiking the quinidine stock solution into drug-free human serum. This will serve as the reference sample.
-
Prepare a series of samples by spiking the this compound stock solution into drug-free human serum to achieve a range of concentrations. It is recommended to test concentrations that are clinically relevant. For this example, a concentration of 5.0 µg/mL is used based on available data.[4]
-
-
Immunoassay Analysis:
-
Perform the quinidine immunoassay on the reference quinidine sample and the this compound spiked samples according to the manufacturer's instructions.
-
Run each sample in replicate (at least n=3) to ensure precision.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Determine the apparent quinidine concentration of the this compound spiked samples from the quinidine calibration curve.
-
Calculate the percent cross-reactivity using the following formula:[6]
% Cross-Reactivity = (Apparent Quinidine Concentration / Concentration of this compound) x 100
-
Example Calculation: If a sample containing 5.0 µg/mL of this compound yields an apparent quinidine concentration of 3.28 µg/mL in the assay:
% Cross-Reactivity = (3.28 µg/mL / 5.0 µg/mL) x 100 = 65.6%
Visualizing the Experimental Workflow and Analyte Relationship
To better illustrate the processes and relationships involved, the following diagrams are provided.
Caption: Experimental workflow for determining the cross-reactivity of this compound.
Caption: Logical relationship of quinidine and its metabolite in a competitive immunoassay.
Conclusion
The cross-reactivity of this compound in quinidine-specific immunoassays is a critical parameter that can influence the accuracy of therapeutic drug monitoring. The data presented demonstrates that the extent of this cross-reactivity is highly dependent on the specific assay and the monoclonal antibody used. For instance, the QMS® Quinidine assay shows a significant cross-reactivity of 65.6% with this compound, while other patented antibodies aim for a much lower cross-reactivity of less than 13.5%.[4][5] Researchers and clinicians must be aware of the specific performance characteristics of the immunoassay they employ to avoid misinterpretation of results and ensure optimal patient management. The provided experimental protocol offers a framework for the in-house validation of metabolite cross-reactivity.
References
- 1. upload.medbullets.com [upload.medbullets.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quinidine immunoassay and reagents - Patent 0745602 [data.epo.org]
- 6. analyticaltoxicology.com [analyticaltoxicology.com]
- 7. caymanchem.com [caymanchem.com]
Safety Operating Guide
Safe Disposal of Quinidine N-oxide: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Quinidine N-oxide, a metabolite of Quinidine. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure safety and compliance with environmental regulations. Due to its classification as a potentially toxic chemical waste, similar to other alkaloids, specific handling and disposal protocols are required.
I. Core Principles of this compound Waste Management
The fundamental principle for managing this compound waste is to prevent its release into the environment.[1] All materials contaminated with this compound must be treated as hazardous waste and disposed of through an approved hazardous waste management program.[2][3] Under no circumstances should this compound or its solutions be discharged into the sewer system.[4][5]
II. Personal Protective Equipment (PPE)
When handling this compound, especially during waste consolidation and spill cleanup, the following Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Specification |
| Gloves | Nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect clothing and skin. |
| Respiratory | An N95 or higher-rated respirator is recommended if working with powders or creating aerosols. |
This table is based on general safety protocols for handling toxic alkaloids.[3]
III. Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach from segregation to final pickup by hazardous waste professionals.
1. Waste Segregation:
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (gloves, etc.), and contaminated lab supplies (e.g., weighing paper, pipette tips) in a designated, leak-proof hazardous waste container.[3][5] This container should be clearly labeled.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container.[1][6] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous waste.[3][7]
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste.[1] After rinsing, the container can be disposed of according to institutional guidelines, which may require defacing the label.[1]
2. Container Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"[3]
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation start
-
Any other information required by your institution or local regulations
3. Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1][8] This area should be away from general lab traffic and incompatible materials.[3][8] Ensure containers are kept closed except when adding waste.[1][6]
4. Disposal: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3] The primary recommended disposal method for alkaloid waste is incineration.[4][9]
IV. Spill and Contamination Procedures
In the event of a this compound spill, follow these steps:
1. Evacuate and Secure the Area:
-
Alert colleagues in the vicinity.
-
If the spill is large or involves a significant amount of dust, evacuate the immediate area.
-
Restrict access to the contaminated area.
2. Don Appropriate PPE:
-
Before attempting cleanup, wear all the PPE listed in Section II.
3. Contain and Clean the Spill:
-
For Solid Spills: Gently cover the spill with a damp paper towel to avoid generating dust.[3] Carefully scoop the material into a designated hazardous waste container.
-
For Liquid Spills: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.[3] Scoop the absorbed material into a hazardous waste container.
-
Decontamination: After the bulk of the spill is removed, decontaminate the area. A common procedure is to wipe the area with a solvent like acetone, followed by a soap and water solution.[10][11] All cleaning materials must be disposed of as hazardous waste.[3]
4. Final Disposal of Cleanup Materials:
-
All materials used for spill cleanup (absorbent pads, paper towels, contaminated gloves, etc.) must be placed in a sealed and properly labeled hazardous waste container.[3]
V. Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined are based on established guidelines for the disposal of hazardous chemical waste, particularly toxic alkaloids, from regulatory bodies and safety data sheets for related compounds.[2][3][4][9] The core methodology relies on the principles of waste segregation, secure containment, clear labeling, and disposal via high-temperature incineration by a licensed facility.
VI. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. benchchem.com [benchchem.com]
- 4. pccarx.com [pccarx.com]
- 5. web.mit.edu [web.mit.edu]
- 6. ethz.ch [ethz.ch]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. echemi.com [echemi.com]
- 11. QUINIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Quinidine N-oxide
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Quinidine N-oxide, a metabolite of the antiarrhythmic drug Quinidine. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a proactive approach to safety is crucial. The following personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Protective Gloves | Chemically resistant and impervious gloves (e.g., nitrile or neoprene) should be worn. Gloves must be inspected for integrity prior to use.[1] |
| Body Protection | Laboratory Coat/Clothing | An impervious, long-sleeved laboratory coat should be worn. For tasks with a higher risk of splashes, a chemically resistant apron is advised. |
| Respiratory Protection | Respirator | In situations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator is necessary. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe management of this compound in the laboratory.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
Handling
All manipulations of this compound powder or solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3] Avoid the formation of dust and aerosols.[4] Do not eat, drink, or smoke in areas where the compound is handled.[1]
Emergency Procedures: Spills and Exposure
Prompt and correct action during an emergency can significantly mitigate potential harm.
Spill Response
In the event of a this compound spill, the following steps should be taken:
-
Isolate the Area: Immediately alert others in the vicinity and restrict access to the spill area.[5]
-
Assess the Spill: For small spills, proceed with cleanup. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) office.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the recommended PPE.
-
Contain and Absorb: For solid spills, gently cover with an inert absorbent material like vermiculite or sand.[5] Avoid raising dust. For liquid spills, use absorbent pads.
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealed container for hazardous waste.[6]
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a thorough wash with soap and water.
-
Dispose of Waste: All contaminated materials must be disposed of as hazardous waste.[4]
Caption: Workflow for handling a this compound spill.
Exposure Response
Immediate action is critical in the event of personal exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][8] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3]
Disposal Plan
All this compound waste, including contaminated materials, must be treated as hazardous waste.
Table 2: this compound Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous organic chemical waste. The recommended method is incineration by a licensed hazardous waste disposal facility.[4] |
| Contaminated Labware and PPE | Place all contaminated disposable items (e.g., gloves, absorbent pads, and lab coats) in a sealed, clearly labeled hazardous waste container. |
| Empty Containers | Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
| Aqueous Solutions | Collect in a designated, labeled hazardous waste container for aqueous chemical waste. Do not dispose of down the drain.[4] |
All waste disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's EHS office for specific guidance on hazardous waste disposal procedures.
References
- 1. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pccarx.com [pccarx.com]
- 5. QUINIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 8. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
